molecular formula C12H11NO2S B1623955 Methyl (4-phenyl-1,3-thiazol-2-yl)acetate CAS No. 93001-82-2

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate

Cat. No.: B1623955
CAS No.: 93001-82-2
M. Wt: 233.29 g/mol
InChI Key: OGNQEXKJRUCLAY-UHFFFAOYSA-N
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Description

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)7-11-13-10(8-16-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNQEXKJRUCLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427876
Record name methyl (4-phenyl-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93001-82-2
Record name methyl (4-phenyl-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" – a molecular framework that is recurrently found in a wide array of biologically active compounds. From the anti-cancer agent Dasatinib to the antibiotic Cefixime, the versatility of the thiazole ring is well-documented. This guide focuses on a specific, yet promising, derivative: Methyl (4-phenyl-1,3-thiazol-2-yl)acetate. By providing a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance, we aim to equip researchers with the foundational knowledge necessary to explore and exploit the therapeutic potential of this intriguing molecule.

Molecular Architecture and Physicochemical Identity

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate is a molecule that marries the aromaticity of a phenyl group with the unique heteroaromatic character of a thiazole ring, further functionalized with a methyl ester group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Chemical Structure:

Chemical Structure of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate

Key Physicochemical Properties:

PropertyValueSource
CAS Number 93001-82-2
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Appearance Likely a solid at room temperatureGeneral knowledge of similar compounds
Purity Typically ≥98% for research chemicals

Synthesis of the Thiazole Core: A Nod to Hantzsch

The construction of the thiazole ring is most classically achieved through the Hantzsch thiazole synthesis, a robust and versatile method first reported in 1887. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate, a variation of this fundamental reaction would be employed.

Conceptual Synthetic Pathway:

A plausible synthetic route would involve the reaction of a thioamide derivative of methyl acetate with an α-haloketone derived from acetophenone.

Hantzsch_Synthesis_Concept reagent1 Methyl 2-thioacetamidate product Methyl (4-phenyl-1,3-thiazol-2-yl)acetate reagent1->product Cyclocondensation reagent2 2-Bromo-1-phenylethan-1-one (α-Bromoacetophenone) reagent2->product

Conceptual Hantzsch synthesis for the target compound.

Exemplary Step-by-Step Protocol (General Hantzsch Thiazole Synthesis):

The following is a generalized protocol for a Hantzsch-type synthesis, which would be adapted for the specific synthesis of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate. The causality behind these steps lies in creating the necessary reaction conditions for the nucleophilic attack of the thioamide sulfur on the electrophilic carbonyl carbon of the α-haloketone, followed by cyclization and dehydration.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide starting material (e.g., methyl 2-thioacetamidate) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: To this solution, add an equimolar amount of the α-haloketone (e.g., 2-bromo-1-phenylethan-1-one).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any hydrohalic acid formed during the reaction, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the pure thiazole derivative.

Spectroscopic Characterization: The Molecular Fingerprint

While specific spectral data for Methyl (4-phenyl-1,3-thiazol-2-yl)acetate is not widely published, we can predict the expected signals based on the analysis of similar structures. Commercial suppliers often provide this data upon request.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A multiplet in the range of δ 7.2-8.0 ppm corresponding to the protons of the phenyl group.

  • Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring, likely appearing in the aromatic region.

  • Methylene Protons: A singlet for the -CH₂- group of the acetate moiety, expected to be in the range of δ 3.5-4.5 ppm.

  • Methyl Protons: A singlet for the -OCH₃ group of the ester, typically found around δ 3.7 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region, around δ 170 ppm, corresponding to the ester carbonyl carbon.

  • Aromatic and Thiazole Carbons: Multiple signals in the range of δ 110-160 ppm for the carbons of the phenyl and thiazole rings.

  • Methylene Carbon: A signal for the -CH₂- group.

  • Methyl Carbon: A signal for the -OCH₃ group, typically around δ 50-55 ppm.

Biological Significance and Therapeutic Potential: A Landscape of Possibilities

The thiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.[1] While specific studies on Methyl (4-phenyl-1,3-thiazol-2-yl)acetate are limited in publicly accessible literature, the structural motifs present in the molecule suggest potential for various therapeutic applications.

Potential Areas of Investigation:

  • Anticancer Activity: Many thiazole derivatives exhibit potent anticancer properties by targeting various cellular pathways.[1] For instance, some derivatives have been shown to inhibit kinases involved in cancer cell proliferation or induce apoptosis. The presence of the phenyl group and the acetate moiety could modulate the compound's interaction with biological targets.

  • Anti-inflammatory Effects: Thiazole-containing compounds have been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[2] The structural similarity to known anti-inflammatory drugs warrants investigation into this potential activity.

  • Antimicrobial Properties: The thiazole ring is a component of some antimicrobial agents. The specific substitutions on the ring can influence the spectrum and potency of antimicrobial activity.

Workflow for Preliminary Biological Evaluation:

Biological_Evaluation_Workflow start Methyl (4-phenyl-1,3-thiazol-2-yl)acetate assay1 In vitro Cytotoxicity Assay (e.g., MTT against cancer cell lines) start->assay1 assay2 Anti-inflammatory Assay (e.g., COX inhibition assay) start->assay2 assay3 Antimicrobial Assay (e.g., MIC determination) start->assay3 outcome1 Identify lead anticancer activity assay1->outcome1 outcome2 Identify lead anti-inflammatory activity assay2->outcome2 outcome3 Identify lead antimicrobial activity assay3->outcome3

A conceptual workflow for the initial biological screening of the target compound.

Conclusion and Future Directions

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate represents a molecule of significant interest within the broader class of bioactive thiazole derivatives. Its straightforward, albeit not explicitly detailed in the literature, synthesis via the Hantzsch reaction makes it an accessible target for further investigation. The presence of the phenyl and methyl acetate functionalities provides ample opportunities for structural modification to explore structure-activity relationships (SAR).

Future research should focus on obtaining detailed experimental data for its physicochemical properties and full spectroscopic characterization. Subsequently, a systematic biological evaluation is warranted to uncover its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the chemical space occupied by medicinally relevant thiazole derivatives.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. Available at: [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1986). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: Methyl (4-phenyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl (4-phenyl-1,3-thiazol-2-yl)acetate CAS Number: 93001-82-2

A Structural & Synthetic Deep Dive for Medicinal Chemistry Applications

Executive Summary & Core Identity

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate (CAS 93001-82-2 ) is a critical heterocyclic building block utilized primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and proteomic probes. Its thiazole core, substituted at the C2 position with a methyl acetate motif and at C4 with a phenyl ring, serves as a versatile scaffold for "Build-Couple-Pair" strategies in high-throughput screening (HTS) libraries.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyData
CAS Number 93001-82-2
IUPAC Name Methyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water
Melting Point 65–67 °C (Typical for analogous 2,4-disubstituted thiazoles)
pKa ~2.5 (Thiazole nitrogen conjugate acid)

Synthetic Methodology: The Hantzsch Protocol[1][8]

The most robust route to CAS 93001-82-2 is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an


-haloketone is preferred for its atom economy and scalability.
Reaction Mechanism & Causality

The synthesis involves the reaction of Methyl 3-amino-3-thioxopropanoate (Thioamide precursor) with 2-Bromoacetophenone (Phenacyl bromide).

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the electrophilic

    
    -carbon of the phenacyl bromide, displacing the bromide ion.
    
  • Intermediate Formation: An acyclic thioimidate intermediate is formed.

  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon of the ketone moiety.

  • Dehydration: Loss of water drives the aromatization, yielding the stable 1,3-thiazole ring.

Optimized Experimental Protocol

Reagents:

  • Methyl 3-amino-3-thioxopropanoate (1.0 eq) [CAS 689-09-8][]

  • 2-Bromoacetophenone (1.05 eq)

  • Ethanol (Absolute) or Methanol

  • Catalyst (Optional): Tetrabutylammonium hexafluorophosphate (

    
    ) for rate acceleration.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Methyl 3-amino-3-thioxopropanoate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10.5 mmol of 2-Bromoacetophenone dropwise at room temperature. Note: The reaction is exothermic; control addition rate to prevent thermal runaway.

  • Reflux: Heat the mixture to reflux (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
    
    • Scientist's Insight: If using

      
       (10 mol%), reflux may be skipped, and the reaction can proceed at room temperature in <30 mins.
      
  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • The hydrobromide salt of the product may precipitate.[2] Neutralize with saturated

      
       solution to pH 8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography.
    
Synthesis Pathway Visualization

G Reactant1 Methyl 3-amino-3- thioxopropanoate Inter S-Alkylated Intermediate Reactant1->Inter Nucleophilic Attack (S->C) Reactant2 2-Bromoacetophenone Reactant2->Inter Cyclic Hydroxy-thiazoline Inter->Cyclic Cyclization (N->C) Product Methyl (4-phenyl-1,3- thiazol-2-yl)acetate (CAS 93001-82-2) Cyclic->Product Dehydration (-H2O) Byproduct H2O + HBr Cyclic->Byproduct

Caption: Hantzsch synthesis pathway showing the condensation of thioamide and haloketone to form the thiazole core.

Quality Control & Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified.

NMR Validation Points ( )
  • Thiazole C5-H: Look for a characteristic singlet around

    
     7.3–7.6 ppm . This confirms ring closure.
    
  • Methylene (-CH2-): A singlet around

    
     4.0–4.2 ppm . If this appears as a multiplet, check for incomplete reaction or chiral impurities (unlikely here).
    
  • Methoxy (-OCH3): A sharp singlet at

    
     3.7–3.8 ppm .
    
  • Phenyl Group: Multiplets in the

    
     7.3–8.0 ppm  range.[3]
    
Mass Spectrometry
  • ESI-MS: Expect

    
     peak at m/z 234.3 .
    
  • Note: The presence of an M+2 peak (approx 4.5% abundance) confirms the presence of Sulfur.

Applications in Drug Development[7][8][10]

Medicinal Chemistry

The (thiazol-2-yl)acetate moiety is a bioisostere for phenylacetic acid derivatives found in NSAIDs (e.g., Diclofenac). The thiazole ring enhances metabolic stability against oxidation compared to furan or thiophene analogs.

  • Anti-inflammatory: Inhibition of COX-1/COX-2 enzymes.

  • Antifungal: Derivatives of 4-phenylthiazole have shown potency against Candida albicans by inducing oxidative stress (ROS accumulation).

Proteomics & Chemical Biology

As noted in commercial catalogs (e.g., Santa Cruz Biotechnology), this compound is used as a probe in proteomics. The methyl ester can be hydrolyzed to the free acid, which can then be conjugated to lysine residues of proteins via EDC/NHS coupling, introducing a hydrophobic phenyl-thiazole tag for affinity purification or mass spec identification.

Biological Pathway Interaction

Pathway Compound Methyl (4-phenyl-1,3- thiazol-2-yl)acetate Hydrolysis Esterase / Chemical Hydrolysis Compound->Hydrolysis ActiveAcid (4-Phenylthiazol-2-yl) acetic acid Hydrolysis->ActiveAcid Target1 COX-2 Enzyme (Anti-inflammatory) ActiveAcid->Target1 Inhibition Target2 Fungal ROS Pathways (Antifungal) ActiveAcid->Target2 Activation Target3 Protein Conjugation (Proteomics) ActiveAcid->Target3 Labeling

Caption: Activation pathway of the methyl ester prodrug into its biologically active acid form.

References

  • Santa Cruz Biotechnology. Methyl (4-phenyl-1,3-thiazol-2-yl)acetate (CAS 93001-82-2). Retrieved from

  • Kocabas, E., & Sener, A. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts. Heterocycles, 81(12). Retrieved from

  • ChemicalBook. Methyl (4-phenyl-1,3-thiazol-2-yl)acetate Properties and Suppliers. Retrieved from

  • PubChem. 2-Methyl-4-phenyl-1,3-thiazole Derivatives. (General Thiazole Chemistry).[4][][5][6] Retrieved from

  • BOC Sciences. Methyl 3-Amino-3-thioxopropanoate (Building Block). Retrieved from

Sources

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate: A Technical Monograph for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate (CAS 93001-82-2) represents a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and oncology pharmacophores.[1] This guide provides a comprehensive technical profile of the compound, detailing its physicochemical properties, Hantzsch thiazole synthesis pathways, and its utility as a scaffold for cyclooxygenase (COX) inhibitors and anti-proliferative agents.

Part 1: Chemical Identity & Physicochemical Profile[2]

This section consolidates the core identification data required for regulatory and experimental verification. The compound is characterized by a thiazole ring substituted at the C4 position with a phenyl group and at the C2 position with a methyl acetate moiety.

Table 1: Physicochemical Specifications
ParameterSpecification
Chemical Name Methyl (4-phenyl-1,3-thiazol-2-yl)acetate
CAS Registry Number 93001-82-2
Molecular Formula

Molecular Weight 233.29 g/mol
MDL Number MFCD00129969 (Analogous)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
SMILES COC(=O)CC1=NC(=CS1)C2=CC=CC=C2
InChI Key (Predicted) IGRGQWSVDTYHID-UHFFFAOYSA-N (Isomer analog)
Structural Analysis

The molecule features a 1,3-thiazole core , which acts as a bioisostere for pyridine or benzene rings in drug design, improving metabolic stability and lipophilicity.

  • C4-Phenyl Group: Provides

    
    -
    
    
    
    stacking interactions within protein binding pockets (e.g., COX-2 hydrophobic channel).
  • C2-Acetate Side Chain: Acts as a flexible linker susceptible to hydrolysis (to the free acid) or further derivatization (hydrazides, amides).

Part 2: Synthetic Pathways & Process Chemistry

The most robust route for synthesizing Methyl (4-phenyl-1,3-thiazol-2-yl)acetate is the Hantzsch Thiazole Synthesis . This condensation reaction involves an


-haloketone and a thioamide.
Mechanism of Action
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon, closing the ring.

  • Dehydration: Loss of a water molecule aromatizes the system to form the stable thiazole ring.

Reaction Scheme Visualization

HantzschSynthesis Phenacyl Phenacyl Bromide (2-Bromoacetophenone) Intermediate S-alkylated Intermediate Phenacyl->Intermediate SN2 Attack (EtOH, Reflux) Thioamide Methyl 3-amino-3- thioxopropanoate Thioamide->Intermediate SN2 Attack (EtOH, Reflux) Hydroxy Hydroxy-thiazoline Intermediate->Hydroxy Cyclization Product Methyl (4-phenyl-1,3- thiazol-2-yl)acetate Hydroxy->Product - H2O (Dehydration)

Figure 1: Step-wise mechanism of the Hantzsch synthesis yielding the target thiazole.

Part 3: Experimental Protocol

Objective: Synthesis of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate on a 10 mmol scale.

Materials
  • Precursor A: 2-Bromoacetophenone (Phenacyl bromide) [CAS: 70-11-1] - 1.99 g (10 mmol)

  • Precursor B: Methyl 3-amino-3-thioxopropanoate (Methyl thiomalonamate) - 1.33 g (10 mmol)

    • Note: If Precursor B is unavailable, it can be generated in situ from Methyl cyanoacetate and

      
      /Et3N.
      
  • Solvent: Absolute Ethanol (30 mL)

  • Catalyst: None required (autocatalytic) or trace Sodium Acetate.

Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.99 g of 2-Bromoacetophenone in 15 mL of absolute ethanol.

  • Addition: Dissolve 1.33 g of Methyl thiomalonamate in 15 mL of ethanol and add it dropwise to the flask over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL.

    • Pour the residue into 50 mL of ice-cold water containing saturated

      
       (to neutralize HBr byproduct).
      
  • Purification:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      .
      
    • Evaporate solvent.[2] Recrystallize the crude solid from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Validation (Expected Data)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.85 (d, 2H, Phenyl-o), 7.40 (t, 2H, Phenyl-m), 7.30 (t, 1H, Phenyl-p).
      
    • 
       7.50 (s, 1H, Thiazole C5-H).
      
    • 
       4.05 (s, 2H, 
      
      
      
      -CO).
    • 
       3.75 (s, 3H, 
      
      
      
      ).
  • MS (ESI): Calculated

    
    .
    

Part 4: Pharmacological & Drug Design Context[4]

Thiazole Scaffold Utility

The 2,4-disubstituted thiazole ring is a privileged scaffold in medicinal chemistry. This specific acetate derivative serves as a precursor for:

  • COX-1/COX-2 Inhibitors: Hydrolysis of the ester to the acetic acid derivative yields compounds structurally related to Fentiazac . The 4-phenyl group mimics the lipophilic arachidonic acid binding site.

  • Anti-Cancer Agents: Hydrazide derivatives (formed by reacting the ester with hydrazine hydrate) are key intermediates for synthesizing pyrazolone-thiazole hybrids, which have shown significant cytotoxicity against MCF-7 (breast cancer) cell lines [1].

  • Anti-Microbial Agents: The thiazole ring disrupts bacterial cell wall synthesis or binds to DNA gyrase.

Structure-Activity Relationship (SAR) Workflow

SAR Core Methyl (4-phenyl-1,3- thiazol-2-yl)acetate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Hydrazinolysis Hydrazine Hydrate Core->Hydrazinolysis Acid Acetic Acid Derivative (COX Inhibition) Hydrolysis->Acid Hydrazide Thiazole Hydrazide (Scaffold for Hydrazones) Hydrazinolysis->Hydrazide Condensation Aldehyde Condensation Hydrazide->Condensation SchiffBase Schiff Bases (Anti-microbial/Anti-viral) Condensation->SchiffBase

Figure 2: Downstream synthetic utility of the title compound in generating bioactive libraries.

References

  • PubChem. (2025).[3] 2-Methyl-4-phenyl-1,3-thiazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and anti-proliferative screening of new thiazole compounds. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). Thiazole Derivatives Catalog. Retrieved from [Link]

Sources

Technical Whitepaper: Comparative Analysis of Methyl and Ethyl (4-Phenyl-1,3-thiazol-2-yl)acetate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of methyl and ethyl (4-phenyl-1,3-thiazol-2-yl)acetate, focusing on their structural distinctions, synthetic pathways, physicochemical properties, and applications in drug discovery.

Executive Summary

The (4-phenyl-1,3-thiazol-2-yl)acetate scaffold represents a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and kinase inhibitors. While the core thiazole architecture provides the pharmacophore necessary for biological target engagement (e.g., COX inhibition), the ester functionality (methyl vs. ethyl) dictates the molecule's physicochemical profile, metabolic stability, and synthetic utility.

This guide analyzes the specific regiochemistry of the 2-acetate, 4-phenyl isomer—distinct from the more common "Fentiazac-type" (2-phenyl, 4-acetate) derivatives—and provides a decision framework for selecting between the methyl and ethyl esters in lead optimization.

Chemical Architecture & Identity

The molecules are regioisomers where the acetic acid moiety is attached to the C2 position of the thiazole ring, and the phenyl group is attached to the C4 position.

FeatureMethyl EsterEthyl Ester
IUPAC Name Methyl 2-(4-phenyl-1,3-thiazol-2-yl)acetateEthyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate
CAS Number 93001-82-2 Generic/Derivative (See Note 1)
Molecular Formula C₁₂H₁₁NO₂SC₁₃H₁₃NO₂S
Molecular Weight 233.29 g/mol 247.31 g/mol
H-Bond Acceptors 3 (N, O, O)3 (N, O, O)
Predicted LogP ~2.3 - 2.5~2.8 - 3.0
Key Distinction Higher enzymatic lability; lower lipophilicity.Higher lipophilicity; slower hydrolysis rate.

Note 1: While the methyl ester has a specific CAS (93001-82-2), the ethyl ester is frequently synthesized in situ or referenced as a substructure of larger bioactive molecules.

Synthetic Pathways: The Hantzsch Construction[1][2][3]

The most robust route to these specific regioisomers is the Hantzsch Thiazole Synthesis . Unlike the synthesis of 4-thiazolylacetates (which uses thioamides +


-halo-

-keto esters), the 2-thiazolylacetate requires a specialized thioamide precursor: 3-amino-3-thioxopropanoate (thiomalonamate).
Retrosynthetic Analysis
  • Fragment A (Electrophile): Phenacyl bromide (2-bromoacetophenone).

  • Fragment B (Nucleophile): Methyl or Ethyl 3-amino-3-thioxopropanoate.

Reaction Mechanism & Protocol

The reaction proceeds via an S-alkylation followed by a cyclodehydration.

HantzschSynthesis Start Phenacyl Bromide (Ph-CO-CH2-Br) Inter S-Alkylated Intermediate (Thioimidate) Start->Inter SN2 Attack Reagent Alkyl 3-amino-3-thioxopropanoate (H2N-CS-CH2-COOR) Reagent->Inter Cyclo Cyclization (- H2O) Inter->Cyclo Intramolecular Condensation Product Target Ester (4-Ph-Thiazol-2-yl-acetate) Cyclo->Product Aromatization

Figure 1: Hantzsch synthesis pathway for (4-phenyl-1,3-thiazol-2-yl)acetates.

Experimental Protocol (Ethyl Ester Variant)
  • Preparation of Thioamide: React ethyl cyanoacetate with hydrogen sulfide (

    
    ) in ethanol containing triethylamine to generate ethyl 3-amino-3-thioxopropanoate .
    
  • Condensation: Dissolve 1.0 eq of ethyl 3-amino-3-thioxopropanoate in absolute ethanol.

  • Addition: Add 1.0 eq of phenacyl bromide portion-wise at room temperature.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. The hydrobromide salt of the thiazole may precipitate. Neutralize with aqueous

    
    . Extract with ethyl acetate.[1][2][3]
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.

Reactivity Profile & Physicochemical Comparison

The choice between methyl and ethyl esters is rarely arbitrary in drug design; it influences the "developability" of the compound.

Hydrolysis Kinetics (Esterase Sensitivity)

The methyl ester is sterically less hindered than the ethyl ester, making it more susceptible to hydrolysis by esterases (e.g., carboxylesterase 1).

  • Methyl Ester:

    
     (microsomes) is typically shorter. Preferred if a "soft drug" approach is desired, where the active acid is generated rapidly.
    
  • Ethyl Ester:

    
     is longer. Preferred for oral formulations where premature hydrolysis in the gut lumen or liver first-pass needs to be minimized to improve bioavailability of the intact ester (if the ester is the active species) or to delay release.
    
Lipophilicity and Solubility

The ethyl group adds a methylene unit (


), increasing the 

by approximately 0.5 units.
  • Solubility: The methyl ester generally exhibits higher crystalline lattice energy (higher melting point) but slightly better aqueous solubility than the ethyl analog.

  • Permeability: The ethyl ester's higher lipophilicity often results in superior passive diffusion across the blood-brain barrier (BBB) or gastrointestinal membrane.

C-H Acidity (Methylene Reactivity)

The methylene group at C2 (between the thiazole and the carbonyl) is highly acidic due to the electron-withdrawing nature of both the ester and the thiazole ring (C=N bond).

  • Reactivity: Both esters can be easily deprotonated (using NaH or LDA) to undergo alkylation or Knoevenagel condensations at the

    
    -carbon.
    
  • Difference: The ethyl ester is often preferred for these subsequent reactions because the ethoxy group is a poorer leaving group than methoxy in potential competing Claisen-type self-condensations, offering cleaner reaction profiles.

Pharmacological Implications[6][7]

In the context of drug development, these molecules often serve as precursors to Dual COX/LOX inhibitors .

ParameterMethyl Ester StrategyEthyl Ester Strategy
Prodrug Design Rapid activation. Useful for topical applications where local esterases cleave the drug quickly.Sustained release. Useful for systemic delivery to ensure the prodrug survives first-pass metabolism.
Crystallization Often yields higher melting solids, easier to purify by crystallization.Often yields lower melting solids or oils; may require chromatography.
Toxicity Hydrolysis releases Methanol (toxic, though usually negligible in mg doses).Hydrolysis releases Ethanol (GRAS - Generally Recognized As Safe).

References

  • Hantzsch Thiazole Synthesis . SynArchive. Detailed mechanism of thioamide-haloketone condensation. Available at: [Link]

  • Comparative Hydrolysis of Methyl vs Ethyl Esters . National Institutes of Health (NIH). Study on steric effects in esterase activity. Available at: [Link]

  • Thiazole Scaffolds in Medicinal Chemistry . International Journal of Advanced Research in Science, Communication and Technology. Review of biological activity. Available at: [Link]

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Introduction: The Prominence of the 4-Phenylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Phenylthiazole-2-Acetic Acid Esters: Synthesis, Biological Activity, and Therapeutic Potential

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural features allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Thiazole derivatives are integral to numerous pharmaceuticals and bioactive compounds, exhibiting a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5]

Within this diverse chemical family, the 4-phenylthiazole-2-acetic acid ester moiety has emerged as a particularly compelling scaffold for drug discovery. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthesis, multifaceted biological activities, and structure-activity relationships of these promising compounds.

Core Synthesis Strategies

The construction of the 4-phenylthiazole core predominantly relies on the classic Hantzsch thiazole synthesis and its variations. This method involves the cyclocondensation of a compound containing a halogen adjacent to a carbonyl group (α-haloketone) with a thioamide-containing reactant.

Primary Synthetic Pathways
  • From α-Haloketones and Thioureas: The most direct route involves the reaction of a substituted phenacyl halide (e.g., 2-bromoacetophenone) with a thiourea derivative. The initial condensation forms an intermediate which then cyclizes to yield the 2-amino-4-phenylthiazole ring. Subsequent modification at the 2-amino position and esterification can lead to the desired acetic acid ester.

  • From β-Keto Esters/Acids: A highly effective method for generating the acetic acid side chain directly involves starting materials like methyl 3-bromo-3-benzoylpropionate. Reacting this precursor with substituted phenylthioureas provides a direct route to 2-arylamino-4-phenylthiazole-5-acetates.[6] This approach is particularly valuable as it builds the core structure and the essential side chain in a single, efficient step.

Visualizing the Synthesis

The following workflow illustrates a common pathway for synthesizing 4-phenylthiazole-2-acetic acid esters, starting from a substituted acetophenone.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Esterification / Nucleophilic Substitution A Substituted Acetophenone D 2-Amino-4-phenylthiazole A->D B Thiourea B->D C Iodine (Catalyst) C->D F N-(4-phenylthiazol-2-yl)-2-chloroacetamide D->F E Chloroacetyl Chloride E->F H 4-Phenylthiazole-2-acetic Acid Ester F->H G Alcohol (R-OH) / Sodium Alkoxide G->H

Caption: General synthetic workflow for 4-phenylthiazole-2-acetic acid esters.

Detailed Experimental Protocol: Synthesis of 2-Arylamino-4-phenylthiazole-5-acetates

This protocol is adapted from methodologies described for synthesizing potent non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Objective: To synthesize substituted 2-phenylamino-4-phenylthiazole-5-acetates.

Materials:

  • Methyl 3-bromo-3-benzoylpropionate

  • Substituted Phenylthiourea (e.g., 4-methoxyphenylthiourea)

  • Ethanol (Absolute)

  • Reflux condenser and heating mantle

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 3-bromo-3-benzoylpropionate (10 mmol) in 100 mL of absolute ethanol.

  • Addition of Thiourea: To the stirred solution, add the appropriately substituted phenylthiourea (10 mmol). The choice of substituent on the phenylthiourea is critical as it will be incorporated into the final structure and directly influences biological activity.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature facilitates the nucleophilic attack of the sulfur atom of the thiourea on the brominated carbon, followed by intramolecular condensation and dehydration to form the stable aromatic thiazole ring. Ethanol serves as an effective solvent for the reactants and the reaction temperature.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate. If not, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Purification: Collect the crude solid by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final 2-arylamino-4-phenylthiazole-5-acetate as a crystalline solid.

    • Self-Validation: The purity of the final compound should be confirmed by determining its melting point and using spectroscopic techniques such as IR, ¹H NMR, and Mass Spectrometry to validate its structure.[6][7]

Biological Activities and Therapeutic Landscape

The 4-phenylthiazole scaffold is a privileged structure, granting its derivatives access to a wide range of biological targets.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on 4-phenylthiazole-2-acetic acid esters and related amides as potent anti-inflammatory and analgesic agents.[6][8]

  • Mechanism of Action: While not always fully elucidated, the primary mechanism for NSAID-like activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. More recently, dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) has been identified as a promising strategy for treating pain and inflammation, with 4-phenylthiazole analogs showing significant potential.[9][10][11]

  • In Vitro & In Vivo Evaluation: Anti-inflammatory potential is commonly assessed using the human red blood cell (HRBC) membrane stabilization assay as an in vitro model and the carrageenan-induced paw edema model in rats for in vivo validation.[2][8]

G cluster_0 Inflammatory Stimuli cluster_1 Pro-inflammatory Pathways cluster_2 Enzymatic Targets A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Prostaglandins (Pain, Fever, Inflammation) B->C D Anandamide (AEA) D->B Degradation E Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) E->C Degradation to less active DHETs COX COX Enzymes FAAH FAAH sEH sEH X 4-Phenylthiazole Derivatives X->COX Inhibit X->FAAH Inhibit X->sEH Inhibit

Caption: Key enzymatic targets of 4-phenylthiazole derivatives in inflammation.

Antimicrobial and Antifungal Activity

The thiazole nucleus is a well-established antimicrobial pharmacophore.[3][5] Derivatives of 4-phenylthiazole have demonstrated notable activity against a spectrum of pathogens.

  • Bacterial and Fungal Strains: Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species.[3][12][13]

  • Mechanism: The amphiphilic nature of some thiazole derivatives allows them to penetrate microbial cell membranes, leading to cytoplasmic leakage and cell death.[5]

Anticancer Potential

The antiproliferative properties of this scaffold are an active area of research.

  • Cell Line Studies: Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promising in vitro antiproliferative activity against the A549 human lung adenocarcinoma cell line.[14]

  • Targeting Estrogen Receptors: In silico studies suggest that 4-phenylthiazol-2-amine derivatives can bind effectively to the estrogen receptor-alpha (ER-α), indicating potential for development as anti-breast cancer agents.[15]

Other Notable Biological Activities
  • Anthelmintic Activity: Amino acid and peptide conjugates of 2-amino-4-phenylthiazole have exhibited significant anthelmintic properties.[4]

  • Cholinesterase Inhibition: Some 1,3-thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in managing neurodegenerative diseases like Alzheimer's.[16]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on 4-phenylthiazole derivatives have yielded several key insights.[10]

Position of SubstitutionType of SubstituentEffect on Biological ActivityReference
2-Amino Group (on Thiazole Ring) Electron-donating groups (e.g., -OCH₃) on an attached phenyl ringIncreases anti-inflammatory activity.
4-Position (of Phenyl Ring) Electron-donating groups (e.g., -CH₃, -OCH₃)Generally well-tolerated and can enhance FAAH/sEH inhibition.[10]
Ester Moiety (Acetic Acid Chain) Hydrolysis to the corresponding carboxylic acidCan be essential for certain activities, such as NSAID-like properties.[6]
General Structure Increased molecular flexibility (e.g., replacing a rigid sulfonamide with a methylene group)Can decrease potency for sEH inhibition, highlighting the importance of a specific conformation for dual-target binding.[17]

The collective SAR data suggest that the electronic and steric properties of substituents on the phenyl rings are critical determinants of potency and target selectivity.[9][10] For instance, electron-donating groups on the 2-phenylamino moiety of the thiazole have been shown to be crucial for good anti-inflammatory activity.[8]

Conclusion and Future Outlook

4-Phenylthiazole-2-acetic acid esters and their structural analogs represent a highly versatile and promising class of compounds for therapeutic development. Their straightforward synthesis, coupled with a wide range of significant biological activities—most notably anti-inflammatory, analgesic, antimicrobial, and anticancer effects—makes them attractive candidates for further investigation.

Future research should focus on optimizing the scaffold for enhanced potency and selectivity against specific targets, such as dual FAAH/sEH inhibitors or selective kinase inhibitors. A deeper exploration of their mechanisms of action and comprehensive pharmacokinetic and toxicological profiling will be essential to translate the preclinical promise of these compounds into clinically effective therapeutic agents. The continued application of computational modeling and innovative synthetic strategies will undoubtedly accelerate the discovery of novel drugs from this privileged chemical scaffold.

References

  • Synthesis of some 2-arylamino-4-phenylthiazole-5-acetic acids and esters as potent NSAIDs. (2004). Indian Journal of Heterocyclic Chemistry, 13(4):339-342.
  • Design, synthesis and characterization of novel Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters as potential anti-inflammatory agents.
  • Structure-Activity Relationship Studies and Pharmacological Evaluation of 4-Phenylthiazoles as Dual Soluble Epoxide Hydrolase/F
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). PMC.
  • Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN.
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). Bioorganic & Medicinal Chemistry, 121:118112.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry, 22(4), 2909-2913.
  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (2024). Vol 20, No 4, 374-383.
  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Scientific Research Publishing.
  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female r
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm (RSC Publishing).

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The Acidic Fingerprint: A Technical Guide to Understanding and Determining the pKa of (4-phenyl-1,3-thiazol-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For ionizable compounds such as (4-phenyl-1,3-thiazol-2-yl)acetic acid derivatives, a class of molecules with significant therapeutic potential, a thorough understanding and precise determination of their pKa values are paramount. This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for ascertaining the pKa of these derivatives. It is intended for researchers, medicinal chemists, and pharmaceutical scientists engaged in the design, synthesis, and evaluation of novel therapeutic agents.

The Indispensable Role of pKa in Drug Development

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its ionized and non-ionized forms.[1] This equilibrium is a pivotal determinant of a drug's behavior in the physiological environment, which encompasses a range of pH values from the acidic milieu of the stomach (pH 1-3) to the slightly alkaline conditions of the small intestine and blood plasma (pH ~7.4).[1][2]

The ionization state of a drug directly impacts several key properties:

  • Solubility: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and dissolution.[2][3]

  • Permeability: The non-ionized, more lipophilic form of a drug can more readily cross biological membranes, a prerequisite for oral absorption and distribution to target tissues.[1][3]

  • Target Binding: The charge state of a molecule can influence its ability to interact with its biological target through electrostatic interactions.[4]

  • Pharmacokinetics: The overall ADMET profile of a drug is intimately linked to its pKa, affecting its absorption, distribution throughout the body, metabolic pathways, and eventual excretion.[4][5]

For (4-phenyl-1,3-thiazol-2-yl)acetic acid derivatives, the carboxylic acid moiety is the primary acidic center. The pKa of this group will dictate the extent of its negative charge at physiological pH, thereby influencing its entire pharmacokinetic and pharmacodynamic profile.

Structural Determinants of Acidity in (4-phenyl-1,3-thiazol-2-yl)acetic Acid Derivatives

The acidity of the carboxylic acid group in this class of compounds is modulated by the electronic effects of the substituted 4-phenyl-1,3-thiazole core. Understanding these influences is key to predicting and tuning the pKa for optimal drug-like properties.

  • Inductive Effects: Electron-withdrawing substituents on the phenyl ring will increase the acidity (lower the pKa) of the carboxylic acid by stabilizing the resulting carboxylate anion through induction.[6][7] Conversely, electron-donating groups will decrease acidity (raise the pKa).[6][7]

  • Resonance Effects: Substituents on the phenyl ring that can delocalize the negative charge of the carboxylate anion via resonance will also increase acidity.[7]

  • The Thiazole Ring: The thiazole ring itself is an electron-withdrawing heterocycle, which contributes to the overall acidity of the acetic acid moiety. The inherent pKa of the thiazole nucleus (pKa of the conjugate acid is around 2.5) indicates its electron-deficient nature.[8][9]

A summary of expected substituent effects on the pKa of the phenylacetic acid portion is presented in the table below.

Substituent PositionElectron-Withdrawing Group (e.g., -NO₂, -CN, -CF₃)Electron-Donating Group (e.g., -OCH₃, -CH₃, -NH₂)
Ortho, Para Increased Acidity (Lower pKa)Decreased Acidity (Higher pKa)
Meta Increased Acidity (Lower pKa)Minor effect on Acidity

Methodologies for pKa Determination

The accurate experimental determination of pKa is a cornerstone of preclinical drug development. Two primary methods, potentiometric titration and UV-Vis spectrophotometry, are widely employed.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and reliable method for determining pKa values.[10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH with a calibrated electrode.[10][11] The pKa is determined from the inflection point of the resulting titration curve.[11]

This protocol outlines the steps for determining the pKa of a (4-phenyl-1,3-thiazol-2-yl)acetic acid derivative.

Materials and Equipment:

  • Automated titrator or a pH meter with a high-precision electrode

  • Calibrated burette

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water (carbonate-free)

  • The (4-phenyl-1,3-thiazol-2-yl)acetic acid derivative sample

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature (e.g., 25°C or 37°C).[11]

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of high-purity water to a concentration of approximately 1 mM.[12] If solubility is limited, a co-solvent such as methanol or DMSO can be used, but the pKa value will be for that specific solvent system.[10]

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[11]

  • Initial pH Adjustment: For an acidic compound, adjust the initial pH of the sample solution to the acidic range (e.g., pH 2) by adding a small amount of 0.1 M HCl.[12]

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.[12]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[11] More precise values can be obtained by calculating the first or second derivative of the titration curve.[13]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Sample Solution (1 mM) Calibrate->Prepare Ionic Adjust Ionic Strength (KCl) Prepare->Ionic pH_adjust Adjust Initial pH (~2) Ionic->pH_adjust Titrate Titrate with 0.1 M NaOH pH_adjust->Titrate Record Record pH after each addition Titrate->Record Plot Plot pH vs. Volume of Titrant Record->Plot Determine Determine pKa from Half-Equivalence Point Plot->Determine UV_Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Buffers Prepare Buffers (Varying pH, Constant Ionic Strength) Load_Plate Load Buffers and Compound into 96-well Plate Prepare_Buffers->Load_Plate Prepare_Stock Prepare Compound Stock Solution Prepare_Stock->Load_Plate Measure_Spectra Measure UV-Vis Spectra Load_Plate->Measure_Spectra Plot_Data Plot Absorbance vs. pH Measure_Spectra->Plot_Data Determine_pKa Determine pKa from Inflection Point Plot_Data->Determine_pKa

Caption: High-throughput pKa determination via UV-Vis spectrophotometry.

Computational Prediction of pKa

In the early stages of drug discovery, where a large number of virtual compounds are being considered, computational methods for pKa prediction are invaluable. [14]These in silico approaches can provide rapid estimations of pKa, helping to prioritize compounds for synthesis and experimental testing.

Several computational methodologies exist, ranging from empirical methods to more rigorous quantum mechanical (QM) calculations. [14][15]

  • Empirical Methods: These approaches, such as those based on Quantitative Structure-Property Relationships (QSPR), utilize databases of known pKa values and molecular descriptors to build predictive models. [14]They are fast but their accuracy is dependent on the structural similarity of the query molecule to the compounds in the training set.

  • Quantum Mechanical (QM) Methods: QM-based approaches calculate the free energy change of the dissociation reaction in solution. [15]These methods, often employing Density Functional Theory (DFT) combined with a solvation model, can offer high accuracy but are computationally more demanding. [15][16]Hybrid approaches that combine QM calculations with machine learning are also emerging as powerful predictive tools. [16]

Conclusion

The pKa of (4-phenyl-1,3-thiazol-2-yl)acetic acid derivatives is a fundamental property that governs their pharmaceutical potential. A comprehensive understanding of how structural modifications influence this parameter, coupled with robust experimental and computational tools for its determination, is essential for the rational design of new drug candidates. By integrating the principles and protocols outlined in this guide, researchers can effectively characterize the acidic fingerprint of these promising molecules, thereby accelerating their journey from the laboratory to the clinic.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • What is pKa and how is it used in drug development?. Pion Inc.. [Link]

  • What does pKa mean and why can it influence drug absorption and excretion?. Amazon AWS. [Link]

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • UV-Vis Spectrometry, pKa of a dye. Course Hero. [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Journal of Solution Chemistry. [Link]

  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega. [Link]

  • The influence of substitution in phenylacetic acids on their performance in the buccal absorption test. Journal of Pharmacy and Pharmacology. [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Computational Approaches to Predict pKa Values. ResearchGate. [Link]

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer. [Link]

  • Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. Journal of the American Chemical Society. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Substituent Effects on Acidity. Fiveable. [Link]

  • pKAH-values of phenylacetic acid derivatives. ResearchGate. [Link]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. [Link]

  • Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules. [Link]

  • Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed. [Link]

  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design. [Link]

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Methodological & Application

Application Note: Controlled Hydrolysis of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust protocol for the saponification of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate to its corresponding carboxylic acid, (4-phenyl-1,3-thiazol-2-yl)acetic acid . This scaffold is a critical intermediate in the synthesis of peptidomimetics, anti-inflammatory agents, and enzyme inhibitors.

While ester hydrolysis is a standard transformation, this specific substrate presents a unique challenge: thermal and acid-catalyzed decarboxylation . The electron-deficient nature of the thiazole ring at the 2-position destabilizes the acetic acid moiety, making the compound prone to losing


 to form 4-phenyl-2-methylthiazole if handled improperly. This guide prioritizes product stability through controlled temperature and pH management.

Chemical Context & Mechanism[1][2][3]

The Reaction

The transformation utilizes Lithium Hydroxide (LiOH) in a mixed solvent system (THF/Water or THF/MeOH/Water). LiOH is selected over NaOH or KOH due to its milder nature and higher solubility in organic-aqueous mixtures, ensuring a homogeneous reaction phase which accelerates kinetics without requiring elevated temperatures.

The Decarboxylation Risk

The 2-thiazolyl group acts similarly to a 2-pyridyl group; it is electron-withdrawing. Upon acidification or heating, the developing negative charge on the methylene carbon (after


 loss) is resonance-stabilized by the thiazole nitrogen.
  • Risk Factor 1: High Temperature (>45°C).

  • Risk Factor 2: Strong Acidification (pH < 2.0).[1]

Mechanism & Risk Pathway:

ReactionMechanism Ester Methyl Ester (Substrate) Tetra Tetrahedral Intermediate Ester->Tetra LiOH / H2O Nu- Attack Salt Lithium Carboxylate Salt Tetra->Salt - MeOH Acid Target Product (Acetic Acid deriv.) Salt->Acid H+ (Careful!) Decarb Byproduct: 4-phenyl-2-methylthiazole Acid->Decarb Heat or pH < 2

Figure 1: Reaction pathway highlighting the divergence between successful isolation and decarboxylative degradation.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Solvent System THF:Water (3:1) or THF:MeOH:H2O (3:1:1)The phenyl-thiazole moiety is lipophilic. Pure water will cause precipitation of the ester, halting the reaction. THF ensures homogeneity.
Reagent Stoichiometry LiOH·H2O (1.5 – 2.0 equiv)Excess base drives the equilibrium, but massive excess increases ionic strength, complicating workup.
Temperature 0°C to 25°C (Room Temp)CRITICAL: Do NOT reflux. Higher temperatures promote decarboxylation of the resulting salt/acid.
Quench pH pH 3.0 – 4.0Do not acidify to pH 1. The product precipitates well at pH 3-4. Lower pH catalyzes decomposition.

Detailed Experimental Protocol

Materials
  • Substrate: Methyl (4-phenyl-1,3-thiazol-2-yl)acetate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    )
    
  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Distilled Water

  • Acid: 1M HCl or 10% Citric Acid (Preferred for mildness)

Step-by-Step Methodology

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 equiv) in THF.

  • Optional: If solubility is poor, add Methanol (MeOH) equal to 1/3 the volume of THF.

  • Cool the solution to 0°C using an ice bath.

Step 2: Saponification

  • Prepare a solution of

    
     (2.0 equiv) in distilled water (volume approx. 1/3 of the organic solvent).
    
  • Add the aqueous LiOH dropwise to the stirring ester solution.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Monitor: Stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The ester spot (

    
    ) should disappear, and a baseline spot (carboxylate) should appear.
    

Step 3: Solvent Removal (Critical)

  • Once conversion is complete, concentrate the reaction mixture under reduced pressure (Rotavap) at < 35°C to remove THF and MeOH.

  • Result: You will be left with an aqueous slurry or solution of the lithium carboxylate.

Step 4: Acidification and Isolation

  • Dilute the aqueous residue with a small amount of water if it is too thick.

  • Place the flask in an ice bath (0°C).

  • Slowly add 1M HCl (or 10% Citric Acid) dropwise while stirring.

  • Continuously monitor pH with a pH meter or narrow-range paper.

  • Stop acidification when pH reaches 3.5 – 4.0.

    • Observation: The product should precipitate as a white to off-white solid.

  • Decision Point (See Flowchart below):

    • If Solid Precipitates: Filter via Buchner funnel, wash with cold water (

      
      ), and dry under vacuum over 
      
      
      
      .
    • If Oiling Occurs: Extract with Ethyl Acetate (

      
      ), wash combined organics with Brine, dry over 
      
      
      
      , and concentrate without heating (>35°C).
Workup Decision Flowchart

WorkupLogic Start Aqueous Carboxylate Residue Acidify Acidify to pH 3.5-4.0 (Cold, 1M HCl) Start->Acidify CheckState Observe Physical State Acidify->CheckState Solid Precipitate Forms CheckState->Solid Solids Visible Oil Oiling / No Solid CheckState->Oil Emulsion/Oil Filter Vacuum Filtration Wash with cold H2O Solid->Filter Extract Extract w/ EtOAc Dry Na2SO4 Evap < 35°C Oil->Extract Final Pure Acid Product Filter->Final Extract->Final

Figure 2: Decision tree for isolation of the target acid based on physical behavior during acidification.

Quality Control & Analytical Specifications

MethodExpected ResultInterpretation
1H NMR (DMSO-d6) Singlet at

ppm (COOH)
Confirm presence of acid proton. Absence implies salt form or decarboxylation.
1H NMR (DMSO-d6) Singlet at

ppm (

)
Integration of 2H. If this signal is missing or shifted to

ppm (

), decarboxylation occurred.
HPLC Shift in Retention Time (RT)Acid will elute earlier than the methyl ester in Reverse Phase (C18) conditions.

Troubleshooting Guide

Issue 1: Product Decarboxylated (Detected by MS: M-44 peak)

  • Cause: Workup temperature too high or pH too low.

  • Solution: Repeat reaction. Use Citric Acid instead of HCl for acidification. Ensure Rotavap bath is

    
    .[2]
    

Issue 2: Incomplete Hydrolysis

  • Cause: Substrate precipitated out of solution.[3]

  • Solution: Increase the ratio of THF or add Methanol to the reaction mixture to ensure the lipophilic ester remains in solution with the hydroxide.

Issue 3: Low Yield after Filtration

  • Cause: Product is slightly water-soluble or pH was not low enough.

  • Solution: Check filtrate pH. If pH > 5, acidify further (carefully). If pH is correct, saturate the aqueous layer with NaCl (Salting out) and extract with Ethyl Acetate.

References

  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). Available at: [Link] (Accessed Oct 2025).

  • Hamada, M. et al. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem. Pharm. Bull. 2021.[2][4] Available at: [Link]

  • National Institutes of Health (PubChem). 2-(2-amino-1,3-thiazol-4-yl)acetic acid (Structural Analog Stability Data). Available at: [Link]

  • Bustillo Trueba, P. et al. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids.[5] (Context on Thiazole/Thiazolidine acid stability). Available via ResearchGate: [Link]

Sources

Application Notes & Protocols for the Utilization of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate as a Versatile Drug Discovery Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in diverse biological interactions make it a privileged scaffold for drug design.[2][3] This document provides a comprehensive guide for researchers on leveraging Methyl (4-phenyl-1,3-thiazol-2-yl)acetate as a starting point for novel therapeutic agent development. We present the rationale for its selection, detailed protocols for its synthesis and derivatization, and robust methodologies for screening its derivatives against key therapeutic targets, with a focus on oncology and inflammation. The protocols are designed to be self-validating, incorporating essential controls and data interpretation guidelines to facilitate a robust structure-activity relationship (SAR) analysis.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Thiazole derivatives exhibit an exceptionally broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[2][3][4] This versatility stems from the thiazole ring's ability to act as a bioisostere for other functional groups and its capacity to be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific scaffold, Methyl (4-phenyl-1,3-thiazol-2-yl)acetate, presents three primary points for chemical modification:

  • The Phenyl Ring (C4-position): Substitution on this ring can modulate lipophilicity, influence binding with hydrophobic pockets of target proteins, and alter metabolic stability.

  • The Acetate Moiety (C2-position): The methyl ester is a versatile handle for conversion into a carboxylic acid, which can then be coupled with a diverse library of amines to generate amides, significantly expanding chemical space and introducing new hydrogen bond donors and acceptors.

  • The Thiazole Core: While less commonly modified, the core itself contributes to the overall geometry and electronic profile of the molecule.

This guide will focus on leveraging the acetate moiety for the creation of a focused compound library and its subsequent biological evaluation.

Synthesis of the Core Scaffold

The foundational step is the reliable synthesis of the starting material, Methyl (4-phenyl-1,3-thiazol-2-yl)acetate. The classical Hantzsch thiazole synthesis provides a robust and scalable route. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound.

Protocol 2.1: Synthesis of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate

This protocol is adapted from established Hantzsch synthesis principles.[5][6]

Rationale: This two-step, one-pot procedure first forms the thiazole ring via condensation of thiobenzamide and a suitable α-halocarbonyl compound. The subsequent hydrolysis of the resulting ester provides the acetic acid derivative, which is then re-esterified to yield the desired methyl acetate scaffold. A more direct synthesis using methyl 4-chloroacetoacetate is also feasible.

Materials:

  • Thiobenzamide

  • Methyl 4-chloroacetoacetate

  • Ethanol, Reagent Grade

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiobenzamide (10 mmol, 1.37 g) in 100 mL of ethanol.

  • To this stirring solution, add methyl 4-chloroacetoacetate (10.5 mmol, 1.58 g).

  • Heat the mixture to reflux (approx. 78°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Reduce the volume of the solvent by approximately 75% using a rotary evaporator.

  • Transfer the remaining aqueous slurry to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash once with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure Methyl (4-phenyl-1,3-thiazol-2-yl)acetate.

Application Note I: Development of Anticancer Agents

Thiazole derivatives have shown significant promise as anticancer agents by targeting various cellular mechanisms, including the inhibition of protein kinases like VEGFR-2 and inducing apoptosis.[7][8][9] A common and effective strategy in medicinal chemistry is the conversion of esters to amides to explore new interactions with biological targets.

Workflow for Anticancer Agent Development

The following diagram illustrates the workflow from scaffold modification to lead identification.

anticancer_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Scaffold Methyl (4-phenyl-1,3-thiazol-2-yl)acetate Hydrolysis Step 3.1: Saponification (LiOH or NaOH) Scaffold->Hydrolysis Acid (4-phenyl-1,3-thiazol-2-yl)acetic acid Hydrolysis->Acid Coupling Step 3.2: Amide Coupling (EDC/HOBt or HATU) Acid->Coupling Library Amide Derivative Library (R-NH2) Coupling->Library PrimaryScreen Protocol 3.3: Primary Screen (MTT Cytotoxicity Assay) MCF-7, HepG2, etc. Library->PrimaryScreen Test Compounds Hits Hit Compounds (e.g., IC50 < 10 µM) PrimaryScreen->Hits SecondaryScreen Secondary Screen (e.g., VEGFR-2 Kinase Assay, Apoptosis Assay) Hits->SecondaryScreen Lead Lead Compound(s) SecondaryScreen->Lead

Caption: Workflow for Anticancer Drug Discovery.

Protocol 3.1: Saponification to Carboxylic Acid

Rationale: The conversion of the methyl ester to a carboxylic acid is a prerequisite for amide coupling. Saponification using a base like lithium hydroxide (LiOH) is a standard and high-yielding method.

Procedure:

  • Dissolve Methyl (4-phenyl-1,3-thiazol-2-yl)acetate (5 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1, 40 mL).

  • Add LiOH (10 mmol, 0.24 g) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with 20 mL of water and wash once with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent to yield (4-phenyl-1,3-thiazol-2-yl)acetic acid.

Protocol 3.2: Parallel Amide Synthesis

Rationale: Amide bond formation using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a reliable method for generating an amide library. This protocol is suitable for a parallel synthesizer or standard round-bottom flasks.

Procedure (per reaction):

  • In a reaction vial, dissolve (4-phenyl-1,3-thiazol-2-yl)acetic acid (0.1 mmol) in 2 mL of dimethylformamide (DMF).

  • Add HOBt (0.12 mmol) and EDC (0.12 mmol). Stir for 10 minutes at room temperature.

  • Add the desired primary or secondary amine (0.11 mmol) followed by a tertiary base such as diisopropylethylamine (DIPEA) (0.2 mmol).

  • Seal the vial and allow it to stir at room temperature for 18-24 hours.

  • Upon completion, dilute the reaction mixture with 10 mL of ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude amide derivative for purification and analysis.

Protocol 3.3: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10] A reduction in metabolic activity is indicative of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver).[7]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well microplates.

  • Multi-channel pipette.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized amide derivatives in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Controls: Include wells with vehicle only (e.g., 0.1% DMSO, negative control), untreated cells, and a known cytotoxic drug like Doxorubicin or Staurosporine (positive control).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Application Note II: Development of Anti-inflammatory Agents

The thiazole nucleus is also a key component of compounds with anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenases (COX).[11] An accessible and reliable preliminary screen for anti-inflammatory potential is the inhibition of protein denaturation assay.

Rationale: Inflammation can be triggered by protein denaturation.[12] The ability of a compound to prevent thermally-induced denaturation of a protein like bovine serum albumin (BSA) can be an indicator of its potential anti-inflammatory activity.

Protocol 4.1: Inhibition of Protein Denaturation Assay

Procedure:

  • Reaction Mixture Preparation: Prepare a 5 mL reaction mixture containing 0.2 mL of bovine serum albumin (BSA, 5% w/v aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds (e.g., 10-500 µg/mL).

  • Controls:

    • Negative Control: A mixture without the test compound.

    • Positive Control: A mixture with a standard anti-inflammatory drug like Diclofenac sodium or Aspirin.[12][13]

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples at 70°C for 10 minutes.

  • Cooling & Measurement: Cool the samples to room temperature and measure the turbidity (absorbance) at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100 Determine the IC₅₀ value for each compound.

Data Presentation and SAR Analysis

Systematic evaluation of the biological data is crucial for guiding the next steps in drug development. Structure-activity relationship (SAR) studies help identify which chemical modifications lead to improved potency and selectivity.

Table 1: Hypothetical Screening Data for Anticancer Amide Library
Compound IDR-Group (from R-NH₂)Cytotoxicity IC₅₀ (µM) vs. MCF-7Anti-inflammatory IC₅₀ (µg/mL) vs. BSA
Scaffold -OCH₃> 100> 500
Acid -OH> 100> 500
AMD-01 Benzyl25.5150.2
AMD-02 4-Chlorobenzyl8.295.7
AMD-03 4-Methoxybenzyl35.1180.4
AMD-04 Cyclohexylmethyl50.8210.1
Doxorubicin (Positive Control)0.5N/A
Diclofenac (Positive Control)N/A25.0

SAR Interpretation (based on hypothetical data):

  • Observation: The conversion of the ester (Scaffold) or acid to amides introduces cytotoxic activity.

  • Observation: An electron-withdrawing group (Cl) on the benzylamine ring (AMD-02) significantly increases anticancer potency compared to the unsubstituted benzyl (AMD-01).

  • Hypothesis: The chloro-phenyl group may be fitting into a specific hydrophobic pocket in the target protein, possibly stabilized by halogen bonding.

  • Next Steps: Synthesize more derivatives with different halogens (F, Br) or other electron-withdrawing groups at various positions on the phenyl ring to further probe this interaction.

Logical Flow for Hit-to-Lead Optimization

optimization_flow Hit Identify Hit (e.g., AMD-02) SAR Generate SAR Hypothesis (e.g., EWG is favorable) Hit->SAR NewLib Synthesize Focused Second-Generation Library SAR->NewLib ReScreen Re-screen & Confirm Potency and Selectivity NewLib->ReScreen ADME In Vitro ADME/ Tox Assays ReScreen->ADME Lead Lead Candidate ADME->Lead

Caption: Hit-to-Lead Optimization Workflow.

Conclusion

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate is a highly tractable and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and versatile chemical handles allow for the rapid generation of diverse compound libraries. The protocols outlined in this guide provide a robust framework for synthesizing, derivatizing, and screening these compounds for anticancer and anti-inflammatory activities. By systematically applying these methods and interpreting the resulting data to build a strong SAR, researchers can efficiently advance from a starting scaffold to a potent lead candidate.

References

  • Priyadarshini, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 22(3), 133-163. [Link]

  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the College of Medicine, Mosul, 42(2), 196-209. [Link]

  • Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 599-623. [Link]

  • Shaik, A. B., et al. (2020). Synthesis, In-vitro and In-silico Anti-inflammatory activity of new Thiazole derivatives. Research Journal of Pharmacy and Technology, 13(9), 4061-4066. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Sharma, S., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 5272. [Link]

  • Asif, M. (2017). Novel Thiazole Derivatives of Medicinal Potential: Synthesis and Modeling. Journal of Chemistry, 2017, 1-11. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5635. [Link]

  • Taha, M., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE, 18(8), e0289762. [Link]

  • Al-Khafaji, K. J. M., et al. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules, 28(11), 4434. [Link]

  • Kumar, V., et al. (2023). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, 8(37), 33819-33835. [Link]

  • Szczukowski, Ł., et al. (2023). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. International Journal of Molecular Sciences, 24(2), 1690. [Link]

  • Kumar, U., et al. (2025). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. American Journal of Pharmacological Sciences, 13(1), 6-18. [Link]

  • Wanode, D. M., et al. (2025). Synthesis, In Vitro Anticancer Activity, Molecular Docking, and Dynamic Simulation Study of Thiazole‐Conjugated Pyrazole Derivatives. Chemistry & Biodiversity. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 13(33), 23158-23162. [Link]

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors, 11(1), 501. [Link]

  • Hwang, S. H., et al. (2016). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 121, 110-123. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15011. [Link]

  • Kumar, R., et al. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 597-604. [Link]

  • Bosak, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 12(40), 26033-26048. [Link]

  • G, S., et al. (2023). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Drug Discovery Technologies, 20(3), 66-80. [Link]

  • Kaur, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3991. [Link]

  • Ionuț, I., et al. (2022). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Pharmaceuticals, 15(4), 481. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Yadav, R. C., et al. (2013). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 5(10), 78-84. [Link]

  • Pricopie, A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. ResearchGate. [Link]

  • Maleki, B., et al. (2016). Synthesis of methyl 2-[2-(alkylimino)-4-oxo-3-phenyl-1,3-thiazolan-5-yliden]acetate derivatives under solvent-free condition. Iranian Chemical Communication, 4, 1-8. [Link]

  • Pattan, S., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163. [Link]

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Application Notes & Protocols: A Guide to the Recrystallization of Thiazole Ester Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the purification of thiazole ester intermediates via recrystallization, a critical procedure in pharmaceutical and materials science research. It outlines the fundamental principles of recrystallization, offers a detailed, step-by-step protocol, and provides troubleshooting guidance. The causality behind each experimental choice is explained to empower researchers to adapt and optimize the procedure for their specific thiazole ester derivatives.

Foundational Principles of Recrystallization

Recrystallization is a paramount technique for the purification of solid organic compounds.[1][2] The process leverages the differences in solubility of a target compound and its impurities in a selected solvent at varying temperatures.[3][4] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2][3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.[5][6] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurity molecules.[6][7] The impurities remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[8]

The success of recrystallization is critically dependent on the choice of solvent.[8] An optimal solvent will exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount when hot and a very small amount when cold.[9][10] Conversely, impurities should either be highly soluble in the cold solvent or sparingly soluble in the hot solvent.[9][10]

The Unique Case of Thiazole Ester Intermediates

Thiazole rings are significant heterocyclic scaffolds in many pharmacologically active compounds.[11] Thiazole esters, as key intermediates, often require high purity for subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). The polarity of the thiazole ring, combined with the ester functionality, influences its solubility characteristics. Thiazoles are generally soluble in alcohols and ethers, and slightly soluble in water.[11][12][13] This information provides a starting point for solvent selection.

Workflow for Recrystallization of Thiazole Esters

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Solvent_Selection 1. Solvent Selection Crude_Dissolution 2. Dissolution in Minimal Hot Solvent Solvent_Selection->Crude_Dissolution Chosen Solvent Hot_Filtration 3. Hot Filtration (Optional) Crude_Dissolution->Hot_Filtration Hot Saturated Solution Cooling 4. Slow Cooling & Crystallization Crude_Dissolution->Cooling If no insoluble impurities Hot_Filtration->Cooling Clear Hot Solution Vacuum_Filtration 5. Crystal Collection (Vacuum Filtration) Cooling->Vacuum_Filtration Crystal Slurry Washing 6. Washing with Cold Solvent Vacuum_Filtration->Washing Drying 7. Drying Washing->Drying Analysis 8. Purity Analysis (e.g., MP, HPLC) Drying->Analysis

Caption: General workflow for the recrystallization of thiazole ester intermediates.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Researchers should optimize solvent choice and volumes for their specific thiazole ester.

Step 1: Solvent Selection

The most critical step is selecting an appropriate solvent.[8] The ideal solvent should:

  • Dissolve the thiazole ester intermediate sparingly or not at all at room temperature, but completely at its boiling point.[3][10]

  • Not react chemically with the compound.[7][10]

  • Have a boiling point lower than the melting point of the thiazole ester to prevent "oiling out".[14]

  • Be sufficiently volatile to be easily removed from the purified crystals.[10]

  • Dissolve impurities readily at all temperatures or not at all.[9]

Procedure for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of the crude thiazole ester into separate test tubes.

  • Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable.[5]

  • If the compound is insoluble, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice-water bath.

  • A good solvent will result in the formation of a significant amount of crystals.

Table 1: Common Solvents for Recrystallization of Moderately Polar Compounds like Thiazole Esters

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5Often a good starting point for thiazole derivatives.[11]
Isopropanol8219.9Similar to ethanol, slightly less polar.
Ethyl Acetate776.0A moderately polar ester solvent.
Toluene1112.4Suitable for less polar thiazole esters.
Acetone5620.7Highly volatile, good dissolving power.[2]
Ethanol/WaterVariableVariableA mixed solvent system can fine-tune solubility.[9]
Step 2: Dissolution
  • Place the crude thiazole ester intermediate into an Erlenmeyer flask of appropriate size. Using an Erlenmeyer flask minimizes solvent evaporation and contamination.

  • Add a boiling chip or a magnetic stir bar to ensure smooth boiling.

  • Add a small portion of the selected solvent, enough to create a slurry.

  • Heat the mixture on a hot plate with stirring.

  • Add the solvent in small increments while keeping the solution at a gentle boil until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for good recovery.[1][6] Adding too much solvent is a common reason for poor yield.[15]

Step 3: Decolorization and Hot Filtration (If Necessary)

If the hot solution is colored due to impurities, a decolorizing agent like activated carbon can be used.[4] If there are insoluble solid impurities, a hot gravity filtration is required.[16]

  • Remove the flask from the heat and allow it to cool slightly before adding a small amount of activated carbon.

  • Reheat the solution to boiling for a few minutes.

  • To remove the carbon or other insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[17]

Step 4: Crystallization
  • Cover the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.[5] Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[18] Rapid cooling can trap impurities.[6]

  • Once the solution has reached room temperature, you may place it in an ice-water bath to maximize the yield of crystals.[5]

Step 5: Collection and Washing of Crystals
  • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[5]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[1] Using cold solvent minimizes the loss of the purified product.

  • Continue to draw air through the crystals on the filter for a few minutes to help dry them.

Step 6: Drying
  • Carefully remove the crystals from the filter paper and spread them on a watch glass or in a drying dish.

  • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

Troubleshooting cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield Problem Problem Encountered No_Crystals No Crystals Form Upon Cooling Problem->No_Crystals Oiling_Out Compound 'Oils Out' Problem->Oiling_Out Low_Yield Low Crystal Yield Problem->Low_Yield Too_Much_Solvent Cause: Too much solvent No_Crystals->Too_Much_Solvent Supersaturation Cause: Supersaturation No_Crystals->Supersaturation Boil_Off Solution: Boil off some solvent Too_Much_Solvent->Boil_Off Scratch_Seed Solution: Scratch flask or add seed crystal Supersaturation->Scratch_Seed MP_vs_BP Cause: Solvent BP > Compound MP Oiling_Out->MP_vs_BP Impurity_Level Cause: High impurity level Oiling_Out->Impurity_Level Change_Solvent Solution: Choose a lower boiling point solvent MP_vs_BP->Change_Solvent Reheat_Add Solution: Reheat, add more solvent, cool slowly Impurity_Level->Reheat_Add Too_Much_Solvent2 Cause: Too much solvent Low_Yield->Too_Much_Solvent2 Premature_Crystals Cause: Premature crystallization during hot filtration Low_Yield->Premature_Crystals Washing_Loss Cause: Excessive washing or warm wash solvent Low_Yield->Washing_Loss Concentrate Solution: Concentrate mother liquor for a second crop Too_Much_Solvent2->Concentrate Preheat_Funnel Solution: Use pre-heated filtration apparatus Premature_Crystals->Preheat_Funnel Cold_Wash Solution: Use minimal ice-cold wash solvent Washing_Loss->Cold_Wash

Caption: A troubleshooting guide for common issues in recrystallization.

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.[15][19]- The solution is supersaturated.[1]- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[17][19]- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of the pure compound.[5][6]
Compound "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound.[14][17]- The compound is significantly impure.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[15][17]- Select a different solvent with a lower boiling point.[17]
Crystals form in the funnel during hot filtration - The solution cools too rapidly in the funnel, causing premature crystallization.[17]- Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtration.[17]- Use a slight excess of hot solvent to keep the compound dissolved; the excess can be evaporated after filtration.[17]
The recrystallized product is still impure - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively separate the compound from the impurities.- Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[17]- Re-evaluate the solvent choice through systematic screening.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform recrystallizations in a well-ventilated fume hood, especially when using flammable or volatile organic solvents.

  • When heating flammable solvents, always use a steam bath or a heating mantle connected to a temperature controller. Never heat flammable solvents directly on a hot plate with an open element.

  • Be mindful of the potential for bumping when boiling liquids; always use a boiling chip or magnetic stirring.

Conclusion

Recrystallization is a powerful and essential technique for the purification of thiazole ester intermediates. A successful outcome hinges on a systematic approach, beginning with careful solvent selection and followed by meticulous execution of the dissolution, crystallization, and isolation steps. By understanding the underlying principles and potential pitfalls, researchers can effectively enhance the purity of their compounds, ensuring the integrity of their subsequent research and development activities.

References

  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. University of Richmond Blogs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Transition task: Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Columbia University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Ventura College. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Recrystallization. (2021, July 16). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-666. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • de Sousa, M. M., et al. (2014). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. Journal of the Brazilian Chemical Society, 25(8), 1493-1503. Retrieved from [Link]

  • ChemBK. (n.d.). thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole. PubChem. Retrieved from [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

  • Hagerman, M. (2013). How to Perform a Recrystallization. Ventura College Organic Chemistry Lab. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Thiazolyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazolyl acetate derivatives, particularly ethyl 2-(2-aminothiazol-4-yl)acetate , represent a critical pharmacophore in medicinal chemistry, serving as the side-chain architecture for third-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone). Conventional synthesis via Hantzsch condensation often requires prolonged reflux (4–12 hours) and large volumes of volatile organic solvents, leading to moderate yields (60–70%).

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to <15 minutes while increasing yields to >90%. By leveraging dielectric heating, this method offers a high-throughput, energy-efficient alternative suitable for library generation in drug discovery.

Scientific Foundation

The Chemical Mechanism: Hantzsch Condensation

The synthesis relies on the Hantzsch thiazole synthesis, a bimolecular condensation between a thioamide/thiourea and an


-halo 

-keto ester
(e.g., ethyl 4-chloroacetoacetate).
  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Cyclization: The nitrogen of the thiourea attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization, forming the stable thiazole ring.

The Microwave Advantage: Dielectric Heating

Unlike conductive heating (oil baths), microwave irradiation (2450 MHz) targets the reaction mixture directly through dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar molecules (ethanol, reagents) align with the oscillating electric field. The friction from this rapid realignment generates internal heat.

  • Specific Effect: The transition state of the Hantzsch condensation is highly polar. Microwave irradiation stabilizes this transition state, significantly lowering the activation energy (

    
    ) and accelerating the reaction rate.
    
Mechanistic Pathway (Visualization)

HantzschMechanism Reagents Reagents (Thiourea + Ethyl 4-chloroacetoacetate) Inter1 Intermediate 1 (Thioimidate Formation) Reagents->Inter1 Nucleophilic Attack Inter2 Intermediate 2 (Hydroxy-thiazoline) Inter1->Inter2 Cyclization Product Final Product (Thiazolyl Acetate) Inter2->Product - H₂O (Dehydration) MW MW Irradiation (Dipolar Polarization) MW->Inter1 Stabilizes TS MW->Inter2 Accelerates

Figure 1: Mechanistic pathway of Hantzsch condensation enhanced by microwave irradiation.

Experimental Protocols

Materials & Equipment[1][2][3]
  • Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Note: Domestic ovens are discouraged due to non-uniform field density.

  • Reagents:

    • Ethyl 4-chloroacetoacetate (1.0 equiv)

    • Thiourea or N-substituted thiourea (1.1 equiv)

    • Solvent: Ethanol (absolute) or Water (for green chemistry).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

Protocol A: Ethanol-Mediated Synthesis (Standard)

Best for: High purity requirements and crystallizable products.

  • Preparation: In a 10 mL microwave vial, dissolve Thiourea (1.1 mmol, 84 mg) in Ethanol (2 mL).

  • Addition: Add Ethyl 4-chloroacetoacetate (1.0 mmol, 165 mg) dropwise. Cap the vial with a crimp top.

  • Irradiation:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 80°C.

    • Hold Time: 5 minutes.

    • Max Pressure: 250 psi (safety limit).

    • Stirring: High.

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • The reaction usually forms a hydrobromide/hydrochloride salt precipitate.

    • Neutralize by adding 10% aqueous NaHCO₃ or NH₄OH until pH ~7-8.

    • Filter the resulting solid.[1][2][3]

  • Purification: Recrystallize from Ethanol:Water (9:1).

Protocol B: Solvent-Free Synthesis (Green Approach)

Best for: High-throughput screening and maximizing "Green Chemistry" metrics.

  • Mixing: Grind Thiourea (1.1 mmol) and Ethyl 4-chloroacetoacetate (1.0 mmol) in a mortar until a paste forms.

  • Support (Optional): For better heat distribution, mix the paste with 500 mg of basic Alumina or Silica Gel.

  • Irradiation: Transfer to an open vessel (or loosely capped). Irradiate at 140 W for 2–3 minutes (pulsed: 30s ON / 10s OFF to prevent charring).

  • Extraction: Add hot ethanol (5 mL) to the solid mass, filter to remove the support (if used), and cool the filtrate to crystallize the product.

Workflow Visualization

Workflow Start Start: Weigh Reagents (1:1.1 Stoichiometry) Mix Mix in MW Vial (Solvent: EtOH or Neat) Start->Mix Irradiate MW Irradiation (80°C, 5 min, Dynamic Mode) Mix->Irradiate Check TLC Check (Mobile Phase: 3:1 Tol:EtOAc) Irradiate->Check Check->Irradiate Incomplete (+1 min) Workup Neutralization (aq. NaHCO3 / NH4OH) Check->Workup Complete Purify Recrystallization (EtOH/Water) Workup->Purify Analyze Characterization (NMR, IR, MP) Purify->Analyze

Figure 2: Step-by-step experimental workflow for microwave-assisted synthesis.

Data Analysis & Comparison

The following data compares the synthesis of ethyl 2-(2-aminothiazol-4-yl)acetate using Protocol A versus conventional reflux.

MetricConventional RefluxMicrowave Assisted (Protocol A)Improvement Factor
Reaction Time 4 – 6 Hours5 – 10 Minutes30x – 60x Faster
Solvent Volume 20 – 50 mL2 – 3 mL (or None)90% Reduction
Yield (%) 65 – 72%88 – 94%+25% Yield
Energy Usage High (Continuous heating)Low (Targeted pulses)High Efficiency
Purity (Crude) Moderate (Requires Column)High (Recrystallization only)Simplified Workup

Data aggregated from Rasayan J. Chem [1] and Asian J. Chem [2].

Optimization & Troubleshooting (Expert Insights)

  • Problem: Charring or decomposition.

    • Cause: "Hot spots" in the reaction matrix, common in solvent-free methods.

    • Solution: Switch to Protocol A (Ethanol) . Ethanol acts as a heat sink and ensures uniform temperature distribution. If using solvent-free, reduce power to 100W and use active air cooling.

  • Problem: Low Yield.

    • Cause: Incomplete cyclization due to moisture (if using hygroscopic reagents) or insufficient power density.

    • Solution: Ensure reagents are dry. Increase the hold time by 2-minute increments. Do not exceed 100°C, as ethyl esters can hydrolyze or decarboxylate at high pressures/temps.

  • Problem: Product is an oil/sticky solid.

    • Cause: Trapped solvent or impurities.

    • Solution: Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.

Characterization Standards

Successful synthesis should be validated against these spectral markers (for Ethyl 2-(2-aminothiazol-4-yl)acetate):

  • IR (KBr): 3400-3200 cm⁻¹ (NH₂ stretch), 1720-1700 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N thiazole).

  • ¹H NMR (DMSO-d₆):

    • 
       1.2 (t, 3H, CH₃)
      
    • 
       3.6 (s, 2H, CH₂-CO)
      
    • 
       4.1 (q, 2H, O-CH₂)
      
    • 
       6.3 (s, 1H, Thiazole C5-H)
      
    • 
       7.0 (s, 2H, NH₂, exchangeable with D₂O).
      

References

  • Rasayan Journal of Chemistry. (2022). A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation.[3]

  • Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazoles.

  • Journal of University of Shanghai for Science and Technology. (2022). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives.

  • ResearchGate. Microwave-Assisted Hantzsch Thiazole Synthesis...

Sources

Troubleshooting & Optimization

Optimizing solvent selection for thiazole ester crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Solvent Selection & Process Optimization Case ID: THZ-EST-OPT-01

Introduction: The Stability-Solubility Paradox

Welcome. If you are accessing this guide, you are likely facing the classic dilemma of thiazole ester crystallization: balancing the lipophilicity of the ester tail with the polarity and basicity of the thiazole ring .

Thiazole esters are prone to three specific failure modes during crystallization:

  • Oiling Out (Liquid-Liquid Phase Separation): The compound separates as an oil before crystallizing due to high supersaturation or low melting point solvates.[1][2]

  • Polymorphism: The conformational flexibility of the thiazole-ester linkage often leads to multiple crystal forms (packing motifs), complicating regulatory compliance.

  • Chemical Instability: Esters are susceptible to hydrolysis, particularly if the crystallization solvent promotes acidic or basic shifts at elevated temperatures.

This guide moves beyond generic advice, providing a causal framework for selecting solvents that ensure both high yield and phase purity.

Module 1: Strategic Solvent Screening

Q: How do I select a primary solvent for a thiazole ester?

The Technical Reality: You cannot rely solely on "like dissolves like." Thiazole esters possess a "Janus" character:

  • The Thiazole Ring: A Hydrogen Bond Acceptor (HBA) due to the basic nitrogen. It prefers protic solvents (Alcohols) or polar aprotic solvents (DMSO, DMF).

  • The Ester Chain: Lipophilic. It prefers moderately polar solvents (Ethyl Acetate, Toluene).

The Protocol: Do not guess. Execute a Gravimetric Solubility Screen across three solvent classes.

Solvent ClassRepresentative SolventsInteraction MechanismRisk Profile
Class A: Protic Methanol, Isopropanol (IPA)H-bonding with Thiazole NHigh Risk: Solvate formation is common.
Class B: Esters Ethyl Acetate (EtOAc), IPMVan der Waals & Dipole-DipoleLow Risk: Structural similarity often yields stable anhydrates.
Class C: Aromatic Toluene, Xylene

-

Stacking with Thiazole ring
Medium Risk: High boiling points make drying difficult; potential for oiling out.

Recommendation: Start with Ethyl Acetate .[3] It matches the ester functionality of your molecule, minimizing the entropic penalty of solvation. If solubility is too low, add 5-10% Alcohol (EtOH/IPA) as a co-solvent to engage the thiazole nitrogen.

Visual Workflow: The Solvent Decision Tree

This logic gate ensures you filter out solvents that are chemically incompatible before wasting material on solubility curves.

SolventSelection Start Start: Solvent Screening CheckStab Step 1: Chemical Stability Check (24h @ 50°C) Start->CheckStab Hydrolysis Degradation Detected? (Ester Hydrolysis) CheckStab->Hydrolysis Discard Discard Solvent Hydrolysis->Discard Yes Solubility Step 2: Solubility Check (Gravimetric) Hydrolysis->Solubility No Classify Classify Solubility Solubility->Classify Good > 50 mg/mL (Hot) < 10 mg/mL (Cold) Classify->Good Ideal Profile Poor < 10 mg/mL (Hot) Classify->Poor Insoluble TooGood > 100 mg/mL (Cold) Classify->TooGood Too Soluble MSZW Step 3: Measure MSZW (Metastable Zone Width) Good->MSZW Poor->Discard Antisolvent Switch to Antisolvent Method TooGood->Antisolvent Antisolvent->MSZW

Caption: Logic flow for filtering solvents based on chemical stability (hydrolysis risk) and solubility profiles.

Module 2: Process Control & Optimization

Q: My yield is high, but purity is low. How do I fix this?

The Mechanism: You are likely cooling too fast. Rapid cooling pushes the system deep into the Labile Zone (high supersaturation), causing "Crash Crystallization." This traps impurities inside the crystal lattice (inclusion) or causes agglomeration.

The Solution: Controlled Cooling Profile Thiazole esters often exhibit a wide Metastable Zone Width (MSZW). You must stay within the MSZW to promote growth over nucleation.

  • Determine Saturation Temperature (

    
    ):  The point where the solid completely dissolves.
    
  • Apply Cubic Cooling: Instead of linear cooling (e.g., 1°C/min), use a cubic profile.

    • Start slow (0.1°C/min) to induce nucleation without crashing.

    • Accelerate once surface area exists for growth.

Experimental Protocol: Cubic Cooling Setup

  • Heat slurry to

    
    . Hold for 30 mins to dissolve all "ghost nuclei."
    
  • Cool to

    
     (usually 
    
    
    
    to
    
    
    ).
  • Seed Addition: Add 0.5 wt% of pure seed crystals.

  • Hold for 1 hour (Ostwald Ripening).

  • Cool to final temperature using the cubic function:

    
    .
    

Module 3: Troubleshooting Guide (Help Desk)

Ticket #1: The "Oiling Out" Phenomenon[2][4]

User Report: "Instead of crystals, I see oil droplets forming on the cooling coils. Eventually, they solidify into a sticky gum."

Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS) .[2] It occurs when the crystallization temperature is higher than the melting point of the solvated amorphous phase. This is common in thiazoles due to their ability to form low-melting solvates.

Troubleshooting Steps:

  • Reduce Supersaturation: Dilute your solution. Higher concentration

    
     better crystallization if you hit the "oiling boundary" before the solubility curve.
    
  • Increase Temperature of Nucleation: Seed the solution at a higher temperature (closer to

    
    ).
    
  • Change Solvent Polarity: Oiling out indicates the solvent is not interacting enough with the solute to keep it in solution, or the solute-solute interaction is too strong.

    • If using Toluene: Switch to Ethyl Acetate/Heptane (better polarity match).

    • If using Water as antisolvent:[4] Stop. Water often induces oiling in lipophilic esters. Use Methylcyclohexane or Heptane as the antisolvent.

Ticket #2: Polymorph Control

User Report: "My melting point varies by 3-4°C between batches. XRD shows shifting peaks."

Root Cause Analysis: Thiazole esters are conformally flexible. You are observing Concomitant Polymorphism .

  • Form I (Stable): Usually higher density, higher melting point.

  • Form II (Metastable): Often forms kinetically (fast cooling).

The Fix: Slurry Conversion (Ostwald Ripening) To guarantee the stable form (thermodynamic product):

  • Create a saturated slurry of your product in the crystallization solvent.

  • Stir at a controlled temperature (e.g., 25°C or 50°C) for 24-48 hours.

  • The solvent acts as a mediator: the metastable form (higher solubility) dissolves, and the stable form (lower solubility) grows.

  • Validate: Filter and check P-XRD. Once the pattern stops changing, you have the stable form.

Visual Mechanism: Oiling Out vs. Crystallization[1][4][6][7]

Understanding the phase diagram is critical to avoiding the "oil zone."

OilingOut Solution Homogeneous Solution MetaStable Metastable Zone Solution->MetaStable Controlled Cooling Oil LLPS Zone (Oiling Out) Solution->Oil Rapid Cooling (High Supersat) Nucleation Crystal Nucleation MetaStable->Nucleation Seeding Solid Crystalline Product Oil->Solid Slow/Impure Solidification Nucleation->Solid Growth

Caption: Phase separation pathways. The goal is to avoid the Red Zone (LLPS) by controlling supersaturation and seeding in the Green Zone.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use water as an antisolvent for thiazole esters? A: Proceed with extreme caution. While water is a strong antisolvent, it poses two risks:

  • Hydrolysis: If the pH is not strictly neutral (pH 6-7), the ester bond may cleave over time.

  • Oiling Out: The polarity gap between thiazole esters and water is massive, often forcing the solute out as oil droplets instantly. Heptane is a safer antisolvent choice.

Q: Why is my product colored? A: Thiazole syntheses often generate conjugated byproducts (yellow/orange). These impurities can incorporate into the crystal lattice.

  • Fix: Use a Reslurry wash. Do not dissolve completely.[3][5] Suspend the solid in cold solvent (e.g., cold IPA) and stir. Impurities on the surface or in the mother liquor are washed away, while the crystal lattice remains intact.

References

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Foundational text on solubility curves and MSZW).
  • Kitamura, M. (2002). Controlling factor of polymorphism in crystallization process. Journal of Crystal Growth, 237–239, 2205–2214.[6] (Specifics on thiazole derivative polymorphism).

  • Veverka, M., et al. (2014). Cocrystals of Thiazole Derivatives: Solvent Selection and Characterization. Crystal Growth & Design, 14(11). (Solvent interaction mechanisms with thiazole rings).

  • Mullin, J. W. (2001). Crystallization (4th ed.).[1] Butterworth-Heinemann. (Standard protocols for cooling profiles and seeding).

  • ICH Expert Working Group. (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. (Safety limits for solvent selection in pharma).

Sources

Preventing hydrolysis of methyl esters during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unintended hydrolysis of methyl esters during reaction workup. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This resource provides in-depth technical guidance, field-proven protocols, and the rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is methyl ester hydrolysis and why does it occur during workup?

A1: Methyl ester hydrolysis is the chemical reaction where a methyl ester breaks down into its parent carboxylic acid and methanol.[1][2] This reaction is essentially the reverse of a Fischer esterification.[1][2] During an aqueous workup, the goal is to isolate your pure ester product. However, the very aqueous solutions (water, acidic, or basic washes) used to remove catalysts, unreacted starting materials, and byproducts create an environment where hydrolysis can occur.[3][4] The reaction can be catalyzed by either acid or base.[1][2][5]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[1][5] The presence of a strong acid and a large excess of water can shift the equilibrium back toward the starting carboxylic acid and methanol.[1][2]

  • Base-Catalyzed Hydrolysis (Saponification): This process is irreversible.[1][6] A base, such as sodium hydroxide, attacks the ester's carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[1][6]

Troubleshooting Guide: Low Yields and Impure Product

If you are experiencing low yields of your methyl ester and suspect hydrolysis is the culprit, this section will help you diagnose and resolve the issue.

Q2: I see my starting carboxylic acid in the NMR of my crude product. What went wrong during the workup?

A2: The presence of the starting carboxylic acid is a clear indication that hydrolysis has occurred. Several factors during the workup can contribute to this. The following decision tree and table will help you pinpoint the cause.

Troubleshooting Decision Tree

G start Low Yield / Carboxylic Acid Impurity Detected q1 What type of wash was used to neutralize the reaction? start->q1 strong_base Strong Base (e.g., NaOH, KOH) q1->strong_base Strong weak_base Weak Base (e.g., NaHCO₃, Na₂CO₃) q1->weak_base Weak sol_strong High Probability of Saponification. Strong bases rapidly and irreversibly hydrolyze esters. strong_base->sol_strong sol_weak Good choice. Move to next checkpoint. weak_base->sol_weak q2 What was the temperature of the wash solutions? temp_room Room Temperature q2->temp_room Room Temp temp_cold Cold / Ice Bath q2->temp_cold Cold sol_temp_room Increased Hydrolysis Rate. Reaction kinetics are faster at room temperature. temp_room->sol_temp_room sol_temp_cold Good practice. Move to next checkpoint. temp_cold->sol_temp_cold q3 How long was the contact time with the aqueous phase? time_long Prolonged (e.g., left overnight) q3->time_long Long time_short Efficient and quick q3->time_short Short sol_time_long Increased Hydrolysis. Longer exposure to water and catalyst increases hydrolysis. time_long->sol_time_long sol_time_short Good practice. Move to next checkpoint. time_short->sol_time_short q4 Was a brine wash and drying agent used? drying_no No q4->drying_no No drying_yes Yes (e.g., with Na₂SO₄) q4->drying_yes Yes sol_drying_no Potential for Hydrolysis. Excess water can drive acid-catalyzed hydrolysis. drying_no->sol_drying_no sol_drying_yes Good practice. This minimizes residual water. drying_yes->sol_drying_yes sol_weak->q2 sol_temp_cold->q3 sol_time_short->q4

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Table 1: Key Factors Influencing Methyl Ester Hydrolysis During Workup

FactorHigh Risk ConditionRecommendationRationale
pH / Base Strength Strong Base (e.g., NaOH, LiOH)Use a weak base (e.g., saturated NaHCO₃ or Na₂CO₃).[3]Strong bases promote rapid, irreversible saponification.[3] Weak bases are sufficient to neutralize residual acid catalysts without significantly promoting hydrolysis.
Temperature Room Temperature or WarmerConduct all aqueous washes with ice-cold solutions.[3]The rate of hydrolysis increases with temperature.[3] Cooling the reaction mixture and using cold wash solutions slows the reaction kinetics.
Contact Time Prolonged exposure to aqueous layersPerform extractions and washes efficiently and without delay.[3]The longer the ester is in contact with an aqueous acidic or basic solution, the greater the extent of hydrolysis.[3]
Water Concentration No brine wash or insufficient dryingAfter initial washes, use a brine wash followed by a thorough drying step with an anhydrous salt (e.g., Na₂SO₄, MgSO₄).[3]As a reactant in hydrolysis, excess water can drive the equilibrium toward the carboxylic acid, especially under acidic conditions.[1][2][3]
Steric Hindrance Sterically unhindered esterThis is a molecular design consideration.Bulky chemical groups near the ester functional group can sterically hinder the approach of water or hydroxide, slowing the rate of hydrolysis.[3]

Protocols and Best Practices

Q3: What is the best base to use for neutralizing an acidic reaction mixture containing a methyl ester?

A3: The best choice is a weak base. Saturated aqueous sodium bicarbonate (NaHCO₃) is generally the preferred reagent.[3][7] Sodium carbonate (Na₂CO₃) is also a viable, slightly stronger option.[8][9]

Why a Weak Base? The key is to choose a base that is strong enough to neutralize any remaining acid catalyst (like H₂SO₄) but not so strong that it significantly attacks the ester.

Table 2: Comparison of Common Bases for Workup

BaseChemical FormulaApprox. pH (1% solution)pKa of Conjugate AcidComments
Sodium BicarbonateNaHCO₃~8-9[10]10.3 (for H₂CO₃ -> HCO₃⁻ + H⁺)Recommended. Mildly basic, safe, and the evolution of CO₂ gas upon neutralization of acid provides a visual endpoint.[3]
Sodium CarbonateNa₂CO₃~11-12[10][11]10.3 (for HCO₃⁻ -> CO₃²⁻ + H⁺)A good alternative if a slightly stronger base is needed. More effective at neutralizing larger amounts of acid.[9][12]
Sodium HydroxideNaOH~13-14~15.7 (for H₂O -> OH⁻ + H⁺)Avoid. A strong base that will rapidly and irreversibly hydrolyze the methyl ester (saponification).[3]

pKa values are approximate and can vary with conditions.[13][14][15][16]

Q4: Can you provide a step-by-step protocol for a workup that minimizes hydrolysis?

A4: Absolutely. This protocol is designed for a standard acid-catalyzed esterification reaction.

Protocol 1: Standard Workup for Acid-Catalyzed Esterification (Minimizing Hydrolysis)

  • Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. It is highly recommended to then place the reaction flask in an ice bath.[3]

  • Dilute with Organic Solvent: Dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Initial Water Wash (Optional): Gently wash the organic layer with one portion of ice-cold deionized water to remove the bulk of any water-soluble components.

  • Neutralization with Weak Base: Add a portion of cold, saturated aqueous NaHCO₃ to the separatory funnel.

    • Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking.[3] Vent frequently.

    • Continue washing with fresh portions of cold, saturated NaHCO₃ solution until no more gas evolves. This indicates that all the acid has been neutralized.[3]

  • Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[3] This step helps to break up emulsions and removes the majority of the dissolved water from the organic layer.[3]

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Add the agent until it no longer clumps together and flows freely, indicating all trace water has been absorbed.

  • Filtration and Concentration: Filter the organic layer to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude methyl ester product.

  • Further Purification: If necessary, the crude product can be further purified by distillation or column chromatography.

Experimental Workflow Diagram

G A 1. Cool Reaction Mixture (Ice Bath) B 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C 3. Transfer to Separatory Funnel B->C D 4. Wash with Cold sat. NaHCO₃ (Vent CO₂!) C->D E 5. Wash with Cold Brine (NaCl) D->E F 6. Drain & Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Filter and Concentrate (Rotary Evaporator) F->G H Crude Methyl Ester G->H

Caption: Standard experimental workflow for an esterification workup designed to prevent hydrolysis.

Mechanistic Insights

Q5: Can you illustrate the mechanisms of acid- and base-catalyzed hydrolysis?

A5: Understanding the mechanisms highlights why base-catalyzed hydrolysis is irreversible and thus more problematic during a standard workup.

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the reaction is an equilibrium. The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. Water then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers leads to the elimination of methanol and regeneration of the acid catalyst.[1][5]

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) Ester Methyl Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ ProtonatedEster->Ester - H⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H₂O Tetrahedral1->ProtonatedEster - H₂O ProtonatedAcid Protonated Carboxylic Acid Tetrahedral1->ProtonatedAcid Proton Transfer ProtonatedAcid->Tetrahedral1 CarboxylicAcid Carboxylic Acid ProtonatedAcid->CarboxylicAcid - CH₃OH - H⁺ CarboxylicAcid->ProtonatedAcid + CH₃OH + H⁺

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification) Mechanism

Under basic conditions, the hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion.[1][6]

G cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester Methyl Ester Tetrahedral2 Tetrahedral Intermediate Ester->Tetrahedral2 + OH⁻ Tetrahedral2->Ester CarboxylicAcid Carboxylic Acid Tetrahedral2->CarboxylicAcid - CH₃O⁻ Carboxylate Carboxylate Anion (Unreactive) CarboxylicAcid->Carboxylate + CH₃O⁻ (Irreversible Acid-Base Rxn)

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor. Available from: [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. Available from: [Link]

  • Ester hydrolysis. Wikipedia. Available from: [Link]

  • Mechanisms of ester hydrolysis under acid or base catalysis. ResearchGate. Available from: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Hopax. Available from: [Link]

  • common pKa for organic chemistry. University of Calgary. Available from: [Link]

  • Acids and Bases Fundamentals | Definitions, pKa & Acid Strength | Organic Chemistry 3.1. Chad's Prep. Available from: [Link]

  • The pKa in Organic Chemistry. Chemistry Steps. Available from: [Link]

  • Acid-Base Reactions: Introducing Ka and pKa. Master Organic Chemistry. Available from: [Link]

  • 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts. Available from: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available from: [Link]

  • General procedures for the purification of Esters. LookChem. Available from: [Link]

  • How to separate ester from DMF(as a solvent) without hydrolysis of the ester? ResearchGate. Available from: [Link]

  • Work up of ester? ResearchGate. Available from: [Link]

  • US4185027A - Hydrolysis of methyl esters. Google Patents.
  • Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. PubMed. Available from: [Link]

  • Theory of Aqueous Workup. University of York. Available from: [Link]

  • Best method for cleaning esters? Sciencemadness.org. Available from: [Link]

  • Sodium Carbonate vs Sodium Bicarbonate: Know the Difference Before You Clean. The Chemical Hut. Available from: [Link]

  • Sodium Carbonate vs Sodium Bicarbonate – Which Should You Use? Istay Kimya. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • A mild and Selective Method of Ester Hydrolysis. Marcel Dekker, Inc. Available from: [Link]

  • Sodium carbonate vs Sodium bicarbonate (baking soda). Reddit. Available from: [Link]

  • Isomerization during hydrolysis of a methyl ester. Reddit. Available from: [Link]

  • What are the modifications to improve the purity of ester? Quora. Available from: [Link]

  • EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition. Google Patents.
  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC. Available from: [Link]

  • Difference Between Sodium Carbonate and Bicarbonate. Oreate AI Blog. Available from: [Link]

  • Is there any difference between using baking soda or washing soda for cleaning purposes? Which one is better for home usage? Why? Quora. Available from: [Link]

  • How to remove acetic acid from an ester ? ResearchGate. Available from: [Link]

  • Washing ester product with acid and base. Reddit. Available from: [Link]

  • 6.3 Methyl Esters and Derivatives. ScienceDirect. Available from: [Link]

  • Stability of unsaturated methyl esters of fatty acids on surfaces. PubMed. Available from: [Link]

  • Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? ResearchGate. Available from: [Link]

  • How can remove Ester from Hydroxamic acid? ResearchGate. Available from: [Link]

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Technical Support: Purification of Oily Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THZ-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting "oily" thiazole crudes, crystallization failures, and Hantzsch synthesis workups.[1]

Introduction: The "Thiazole Tar" Phenomenon

Thiazoles are notorious in medicinal chemistry for isolating as viscous, dark oils rather than the expected crystalline solids.[1] This is rarely due to the intrinsic state of the molecule (many are solids) but rather a depression of the melting point caused by impurities such as:

  • Unreacted

    
    -haloketones:  Potent lachrymators that destabilize the crystal lattice.[1]
    
  • Thioamide byproducts: Sulfur-rich oligomers that form "gums."[1]

  • Oxidation products: Thiazoles are electron-rich; air exposure can lead to N-oxides or ring-opening, creating dark tars.[1]

This guide provides a self-validating workflow to convert these oils into manageable solids.

Module 1: The "Gummy Oil" Protocol (Trituration)

Symptom: The crude material is a thick, dark oil that refuses to crystallize, even after high-vacuum drying. Mechanism: "Like dissolves like."[1] We use a solvent system where impurities (grease, oligomers) are soluble, but the thiazole product is not, forcing it to crash out.

Step-by-Step Trituration
  • Dissolution: Dissolve the oily crude in a minimal amount of Diethyl Ether or DCM (just enough to make it flow).[1]

  • Anti-solvent Addition: Slowly add Hexanes or Pentane with vigorous stirring.[1]

  • The "Scratch": If an oil separates again, use a glass rod to scratch the side of the flask at the oil-solvent interface. This provides nucleation sites.[1]

  • Sonication: Place the flask in a sonication bath for 5–10 minutes. The acoustic energy often breaks the metastable "oil" state, inducing lattice formation.

  • Cooling: Store at -20°C overnight.

Solvent PairBest For
Et₂O / Hexanes General thiazoles.[1] Mild.
DCM / Pentane Highly polar thiazoles.[1]
IPA / Water Thiazoles with H-bond donors (e.g., aminothiazoles).[1]

Module 2: The "pH Swing" (Acid-Base Extraction)

Symptom: Trituration failed; the oil is persistent. Scientific Basis: Thiazoles are weak bases (


 of conjugate acid 

).[1][2] This is significantly less basic than pyridine (

).[1] We exploit this to wash away neutral and acidic impurities.[1]
The Protocol

Note: This method assumes your product contains no other acidic functional groups (e.g., carboxylic acids).

  • Dissolution: Dissolve the oily crude in organic solvent (EtOAc or DCM).[1]

  • Acid Extraction (Target pH < 1):

    • Extract the organic layer with 1.0 M HCl (3x).[1]

    • Why? At pH 0-1, the thiazole (pKa 2.5) is >99% protonated (

      
      ) and moves to the aqueous layer.[1]
      
    • Impurity Fate: Neutral impurities (unreacted haloketones) and acidic byproducts stay in the organic layer.[1]

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc to remove entrained "tar."[1]

  • Basification (Target pH > 5):

    • Cool the aqueous layer to 0°C.[1]

    • Slowly add Saturated NaHCO₃ or 2M NaOH until pH reaches ~8–9.[1]

    • Result: The thiazole deprotonates and precipitates or oils out as the pure free base.

  • Re-extraction: Extract the now-cloudy aqueous mixture with DCM, dry over Na₂SO₄, and concentrate.

Visual Workflow: Acid-Base Purification

ThiazoleExtraction Start Crude Oily Thiazole (in EtOAc) AcidWash Extract with 1M HCl (pH < 1) Start->AcidWash OrgLayer1 Organic Layer: Neutral Impurities (Haloketones, Tars) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer: Thiazolium Salt (Product) AcidWash->AqLayer1 Keep OrgWash Wash Aqueous with fresh EtOAc AqLayer1->OrgWash Basify Basify with NaHCO3 (pH > 8) OrgWash->Basify FinalExtract Extract into DCM Dry & Concentrate Basify->FinalExtract Result Pure Thiazole (Free Base) FinalExtract->Result

Caption: Logical flow for separating weakly basic thiazoles from neutral/acidic contaminants.

Module 3: Salt Formation (The Ultimate Fix)

Symptom: The free base is unstable or remains an oil despite purification.[1] Solution: Convert the thiazole into a crystalline salt. This not only purifies the compound (impurities rarely co-crystallize) but also stabilizes it against oxidation.[1]

Method A: Hydrochloride Salt (HCl)

Best for: Storage and stability.[1]

  • Dissolve the oily thiazole in Anhydrous Ethanol or Diethyl Ether .[1]

  • Add 2.0 M HCl in Diethyl Ether dropwise at 0°C.

  • The salt should precipitate immediately as a white/off-white solid.[1]

  • Filter and wash with cold ether.[1]

    • Note: If it gums up, add a few drops of MeOH and sonicate.[1]

Method B: Picrate / Oxalate Salts

Best for: Analytical characterization of stubborn oils.[1]

  • Picrates: Add a saturated solution of picric acid in ethanol. (Warning: Picrates are explosive when dry; use only for small-scale ID).[1]

  • Oxalates: Add 1 equivalent of oxalic acid in acetone.[1] Thiazole oxalates often crystallize beautifully when HCl salts are hygroscopic.[1]

Module 4: Chromatography Troubleshooting

Symptom: The thiazole "streaks" on silica gel (TLC shows a comet tail), causing poor separation. Cause: The basic nitrogen interacts with acidic silanol groups (


) on the silica surface.
The Fix: Deactivation
  • Pre-treat the Column: Flush the silica column with mobile phase containing 1% Triethylamine (Et₃N) before loading the sample.[1]

  • Mobile Phase: Continue using 1% Et₃N in your eluent (e.g., Hexanes/EtOAc + 1% Et₃N).[1]

  • Alternative Stationary Phase: Switch to Neutral Alumina . Alumina is less acidic than silica and minimizes streaking for nitrogen heterocycles.[1]

Decision Matrix: Which Method?

ThiazoleDecision Start Crude Thiazole State Q1 Is it an Oil? Start->Q1 Q2 Acid Sensitive? Q1->Q2 Yes Method1 Trituration (Et2O/Hex) Q1->Method1 No (Solid) Method2 Acid/Base Extraction Q2->Method2 No Method3 Chromatography (Neutral Alumina) Q2->Method3 Yes (e.g. acetals) Method4 Salt Formation (HCl/Oxalate) Method2->Method4 Still Oily?

Caption: Decision tree for selecting the optimal purification strategy based on compound stability and physical state.

Frequently Asked Questions (FAQs)

Q: My thiazole smells like sulfur/rotten eggs. Is it pure? A: Likely not. Pure thiazoles often have a pyridine-like odor.[1][2] The "rotten" smell usually indicates residual thioamide or hydrogen sulfide byproducts.[1] Use the Acid-Base Extraction (Module 2) ; the sulfur impurities are usually non-basic and will wash away in the organic layer.

Q: The product turned black overnight on the bench. A: Thiazoles, especially 2-aminothiazoles, are electron-rich and prone to oxidation.

  • Immediate Action: Dissolve in DCM, filter through a short plug of silica to remove the black "tar" (oxidized polymer), and re-concentrate.

  • Prevention:[1] Store under Argon/Nitrogen at -20°C. Convert to the HCl salt (Module 3) for long-term stability.

Q: Can I distill my oily thiazole? A: Only if it is a simple alkyl-thiazole.[1] Many functionalized thiazoles (especially those from Hantzsch synthesis) have high boiling points and will decompose/polymerize before distilling.[1] Kugelrohr distillation under high vacuum (<0.1 mmHg) is the only recommended thermal method.[1]

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A.; Weber, J. H.[1][3][4] Ber. Dtsch. Chem. Ges.[1]1887 , 20, 3118.[1] (Foundational synthesis mechanism).[1]

  • Purification of Heterocycles: Armarego, W. L. F.; Chai, C. L. L.[1] Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann, 2009 . (Standard for pKa and salt formation data).

  • Thiazole Basicity: Brown, E. V.; Cheng, R. H.[1] "The pKa Values of Some Thiazoles." J. Org.[1] Chem.1951 , 16, 6. Link[1]

  • Chromatography of Basic Amines: "Preventing Tailing of Amines on Silica Gel." Silicycle Technical Note. (Industry standard for Et3N usage).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating the structural details of organic molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate, a compound of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we aim to provide a robust framework for spectral interpretation and structural verification.

The Power of 1H NMR in Structural Elucidation

1H NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of hydrogen atoms (protons) within a molecule.[1] The key parameters derived from a 1H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.[2]

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): This reveals the number of neighboring protons, following the n+1 rule.[1]

  • Coupling Constant (J): The distance between the peaks in a split signal provides information about the connectivity of the protons.

A thorough analysis of these parameters allows for the unambiguous assignment of each signal to a specific proton in the molecule, thereby confirming its structure.

Analysis of the 1H NMR Spectrum of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate

Caption: Molecular structure of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate with key protons labeled.

Based on the structure, we can predict the following signals:

  • Phenyl Protons (a): The five protons on the monosubstituted benzene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to substitution, these protons are not chemically equivalent and will likely exhibit complex splitting patterns (multiplets). Protons on a simple, unsubstituted benzene ring resonate around 7.3 ppm.[3] The thiazole substituent will influence the exact chemical shifts of the ortho, meta, and para protons.

  • Thiazole Proton (b): The single proton on the thiazole ring is expected to resonate in the aromatic region, likely deshielded due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Its chemical shift is anticipated to be in the range of δ 7.0 to 8.5 ppm.

  • Methylene Protons (c): The two protons of the methylene group (CH2) are adjacent to the thiazole ring and the carbonyl group of the ester. This environment will cause a significant downfield shift. A reasonable estimate for their chemical shift would be in the range of δ 3.8 to 4.2 ppm, appearing as a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (d): The three protons of the methyl group (CH3) of the ester are in a relatively shielded environment, but are still influenced by the adjacent oxygen atom. Their signal is expected to appear as a singlet around δ 3.7 ppm.[4]

Comparative Spectral Analysis

To refine our predicted analysis, we can compare the expected spectrum of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate with the known spectra of two structurally similar compounds: 2-Methyl-4-phenyl-1,3-thiazole and Methyl phenylacetate .

2-Methyl-4-phenyl-1,3-thiazole

This compound shares the 4-phenyl-1,3-thiazole core with our target molecule but has a methyl group at the 2-position instead of the methyl acetate group. The 1H NMR spectrum of this compound will show signals for the phenyl and thiazole protons, which can be directly compared to our predictions. The key difference will be the presence of a methyl signal instead of the methylene and ester methyl signals.

Methyl Phenylacetate

This molecule contains the methyl acetate moiety attached to a phenyl ring. Its 1H NMR spectrum provides a good reference for the chemical shifts of the methylene and methyl protons of the acetate group when influenced by an aromatic system.[5][6]

Compound Phenyl Protons (a) Thiazole Proton (b) Methylene Protons (c) Methyl Protons (d)
Methyl (4-phenyl-1,3-thiazol-2-yl)acetate (Predicted) ~ 7.0 - 8.0 ppm (m)~ 7.0 - 8.5 ppm (s)~ 3.8 - 4.2 ppm (s)~ 3.7 ppm (s)
2-Methyl-4-phenyl-1,3-thiazole ~ 7.2 - 7.9 ppm (m)~ 7.1 ppm (s)N/A~ 2.7 ppm (s, at C2)
Methyl phenylacetate ~ 7.3 ppm (m)N/A~ 3.6 ppm (s)~ 3.7 ppm (s)

Table 1: Comparison of Predicted and Experimental 1H NMR Chemical Shifts (ppm). (m = multiplet, s = singlet)

The comparison highlights that the phenyl and thiazole protons in our target molecule are expected in similar regions to those in 2-methyl-4-phenyl-1,3-thiazole. The methylene and methyl protons of the acetate group in Methyl (4-phenyl-1,3-thiazol-2-yl)acetate are predicted to have chemical shifts comparable to those in methyl phenylacetate, with a slight downfield shift for the methylene protons due to the direct attachment to the electron-withdrawing thiazole ring.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

To experimentally verify the structure of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate, the following protocol for acquiring a high-resolution 1H NMR spectrum should be followed.

1H_NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3) dissolve->solvent tms Add a small amount of TMS solvent->tms transfer Transfer to a 5 mm NMR tube tms->transfer place_tube Place NMR tube in the spinner turbine insert_sample Insert into the NMR magnet place_tube->insert_sample lock Lock on the deuterium signal insert_sample->lock shim Shim the magnetic field lock->shim tune Tune and match the probe shim->tune setup_params Set acquisition parameters (e.g., pulse width, number of scans) acquire Acquire the Free Induction Decay (FID) setup_params->acquire fourier Fourier Transform the FID phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate reference Reference the spectrum to TMS (0 ppm) integrate->reference

Caption: Standard workflow for acquiring a 1H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous magnetic field, which is crucial for high resolution.

    • Tune and match the probe to the operating frequency to ensure maximum signal-to-noise.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the pulse angle (e.g., 90°), acquisition time, relaxation delay, and the number of scans to be averaged.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

By following this comprehensive guide, researchers can confidently analyze and interpret the 1H NMR spectrum of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate, ensuring the structural integrity of their synthesized compounds for further studies in drug discovery and development.

References

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • PubChem. Methyl phenylacetate. [Link]

  • ResearchGate. 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Link]

  • JoVE. Proton (¹H) NMR: Chemical Shift. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

  • MDPI. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. [Link]

  • The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

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A Senior Application Scientist's Guide to X-ray Crystallography Data for 4-Phenyl-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 4-phenyl-1,3-thiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antileishmanial, anti-Candida, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within these molecules, dictated by their solid-state packing, is paramount to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. X-ray crystallography stands as the definitive technique for elucidating this atomic-level detail.

This guide provides a comparative analysis of X-ray crystallography data for a series of 4-phenyl-1,3-thiazole derivatives. It offers insights into how substituent modifications on the phenyl and thiazole rings influence crystal packing and intermolecular interactions. Furthermore, it presents a detailed experimental protocol for the synthesis and crystallization of a representative compound and compares the utility of X-ray crystallography with other key analytical techniques in the structural characterization of this important class of molecules.

The Decisive Role of X-ray Crystallography

While spectroscopic techniques like NMR and mass spectrometry provide invaluable information about connectivity and molecular formula, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This includes precise bond lengths, bond angles, and the conformation of the molecule. Crucially, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal lattice. Understanding these interactions is vital, as they can influence key physicochemical properties of a drug candidate, including solubility, stability, and bioavailability.

Comparative Crystallographic Data of 4-Phenyl-1,3-thiazole Derivatives

The following table summarizes the crystallographic data for a selection of 4-phenyl-1,3-thiazole derivatives, showcasing the impact of substituent variation on their crystal structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-Bromo-4-phenyl-1,3-thiazoleC₉H₆BrNSMonoclinicP2₁/n5.8934(3)10.6591(6)13.8697(7)90.812(1)871.18(8)4[2][3][4][5][6]
2-Amino-4-phenyl-1,3-thiazoleC₉H₈N₂SOrthorhombicPca2₁17.518(4)5.761(1)17.011(3)901716.4(6)8[7]
2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrateC₁₂H₁₄N₂OS·C₂H₅OH·0.25H₂OMonoclinicC2/c20.9046(10)10.1057(5)30.0017(15)105.5850(10)6105.0(5)8[7]
2-Amino-4-(4-chloro-3-methylphenyl)-5-propyl-1,3-thiazolium iodideC₁₃H₁₆ClN₂S⁺·I⁻MonoclinicP2₁/c------[7]

Analysis of Crystallographic Data:

The data reveals that even minor modifications to the 4-phenyl-1,3-thiazole scaffold can lead to significant changes in the crystal packing. For instance, the introduction of a bromine atom at the 2-position in 2-bromo-4-phenyl-1,3-thiazole results in a monoclinic crystal system.[2][3][4][5][6] In this structure, the molecules are organized in part by π-π stacking interactions between the phenyl and thiazole rings of adjacent molecules.[2][5] The crystal packing also features short intermolecular S···Br contacts.[2][6]

In contrast, the parent 2-amino-4-phenyl-1,3-thiazole crystallizes in the orthorhombic space group Pca2₁.[7] The presence of the amino group introduces the potential for hydrogen bonding, which significantly influences the packing motif. A study of a series of 2-amino-4-phenyl-1,3-thiazole derivatives has shown a variety of packing motifs, with some exhibiting the characteristic R22(8) hydrogen-bonded dimers.[7]

Further substitution, as seen in 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole , leads to a more complex hydrogen-bonding network involving the hydroxyl group, the amino group, and the thiazole nitrogen, as well as solvent molecules.[7] The protonation of the thiazole nitrogen in 2-amino-4-(4-chloro-3-methylphenyl)-5-propyl-1,3-thiazolium iodide results in a packing dominated by ionic interactions and hydrogen bonds to the iodide counter-ion.[7]

These examples underscore the power of X-ray crystallography in revealing the subtle yet critical differences in the solid-state structures of closely related molecules. This information is invaluable for understanding how structural modifications can be used to tune the properties of these compounds for drug development.

Experimental Protocol: Synthesis and Crystallization

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 4-phenyl-1,3-thiazole derivatives.[8] The following is a representative protocol for the synthesis of 2-amino-4-phenylthiazole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine α-bromoacetophenone (1 equivalent) and thiourea (1.2-1.5 equivalents).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute solution of a weak base, such as sodium bicarbonate, to neutralize the hydrobromic acid formed during the reaction.

  • Isolation: The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification and Crystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Slow evaporation of the solvent will typically yield single crystals suitable for X-ray diffraction analysis.

Causality Behind Experimental Choices:

  • Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the α-bromoacetophenone, which can be a limiting reagent.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps to occur at a reasonable rate.

  • Basic Work-up: Neutralization of the acidic byproduct is crucial for the precipitation of the free base form of the 2-amino-4-phenylthiazole, which is typically less soluble in the aqueous mixture than its salt form.

  • Slow Recrystallization: The formation of high-quality single crystals suitable for X-ray diffraction is a critical step. Slow cooling or slow evaporation of the solvent allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Crystallization A Combine α-bromoacetophenone and thiourea in ethanol B Reflux the reaction mixture A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D E Neutralize with NaHCO₃ solution D->E F Collect precipitate by filtration E->F G Recrystallize from ethanol F->G H Slowly evaporate solvent to obtain single crystals G->H I I H->I X-ray Diffraction Analysis

Caption: Workflow for the synthesis and crystallization of 2-amino-4-phenylthiazole.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques are indispensable for the routine characterization and analysis of 4-phenyl-1,3-thiazole derivatives.

TechniqueInformation ProvidedAdvantages for 4-Phenyl-1,3-thiazole DerivativesDisadvantages
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, conformation, intermolecular interactions.Unambiguous structure determination; reveals solid-state packing which influences physical properties.[9][10]Requires high-quality single crystals, which can be challenging to obtain; provides a static picture of the molecule in the solid state.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), information about the chemical environment of nuclei, and through-space interactions (NOE).[1]Provides detailed structural information in solution, which is more relevant to biological systems; can be used to study dynamic processes.[9][11][12]Does not provide precise bond lengths and angles; interpretation can be complex for highly substituted derivatives.[11]
Mass Spectrometry (MS) Molecular weight and elemental composition (high-resolution MS); fragmentation patterns can provide structural clues.[1]High sensitivity, requires very small amounts of sample; can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[13]Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to confirm the presence of key functional groups (e.g., C=N of the thiazole ring, N-H of an amino group).[1][14]Provides limited information about the overall molecular structure.

Structure-Property Relationship Diagram:

G cluster_structure Molecular Structure cluster_properties Physicochemical & Biological Properties A Substituent Type & Position B Molecular Conformation A->B C Intermolecular Interactions (H-bonding, π-stacking) A->C F Biological Activity B->F Influences D Crystal Packing & Polymorphism C->D Determined by X-ray Crystallography E Solubility & Stability D->E E->F

Caption: Relationship between molecular structure and properties of 4-phenyl-1,3-thiazole derivatives.

Conclusion

X-ray crystallography is an indispensable tool in the development of 4-phenyl-1,3-thiazole derivatives as therapeutic agents. It provides an unparalleled level of structural detail, offering crucial insights into the solid-state conformation and intermolecular interactions that govern the material's properties. By comparing the crystallographic data of various derivatives, researchers can establish clear structure-property relationships, enabling the rational design of molecules with improved efficacy and developability. While other analytical techniques such as NMR, MS, and IR are essential for routine characterization, X-ray crystallography remains the gold standard for definitive structural elucidation in the solid state. A combined analytical approach, leveraging the strengths of each technique, is therefore fundamental to advancing the field of drug discovery based on the 4-phenyl-1,3-thiazole scaffold.

References

  • Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]

  • Pricopie, A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(8), 2488. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-bromo-4-phenylthiazole. [Link]

  • PubChem. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. [Link]

  • ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. [Link]

  • Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thia-zole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]

  • IJSDR. (2023). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. [Link]

  • Glidewell, C., et al. (2002). The hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives. Acta Crystallographica Section B: Structural Science, 58(6), 1053-1065. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. [Link]

  • Asian Journal of Chemistry. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • ResearchGate. (n.d.). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • Erbil Polytechnic University. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES Sardash. [Link]

  • Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • Rodrigues, J. C., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24, 26. [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • Rodrigues, J. C., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24, 26. [Link]

  • Molecules. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. [Link]

  • ResearchGate. (n.d.). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–d. [Link]

  • ResearchGate. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. [Link]

  • News-Medical.net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. [Link]

  • Weizmann Institute of Science. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]

  • Dovepress. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • NanoBioLetters. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. [Link]

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Technical Guide: TLC Profiling of Thiazole Esters in Hexane/Ethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole esters are critical pharmacophores in modern drug discovery, serving as core scaffolds for antineoplastic (e.g., Tiazofurin), antifungal, and anti-inflammatory agents. Their physicochemical behavior on silica gel differs significantly from their oxygen (oxazole) and nitrogen (imidazole) congeners due to the unique electronic properties of the sulfur atom.

This guide provides a definitive technical analysis of the Thin Layer Chromatography (TLC) retention factors (


) for thiazole esters. Unlike generic protocols, this document focuses on the Hexane/Ethyl Acetate (Hex/EtOAc)  binary system—the industry standard for normal-phase chromatography—and offers mechanistic insights to optimize separation efficiency.

Physicochemical Basis of Retention

To master the chromatography of thiazoles, one must understand the molecular interactions at play. Retention on silica gel is governed by the competition between the solute and the mobile phase for active adsorption sites (silanol groups, Si-OH).

Mechanism of Interaction

Thiazole esters interact with the stationary phase through two primary vectors:

  • Nitrogen Lone Pair: The

    
     hybridized nitrogen in the thiazole ring is a hydrogen bond acceptor. Although less basic than imidazole (
    
    
    
    ~2.5 vs 7.0), it still engages with acidic silanols.
  • Ester Carbonyl: The ester moiety contributes a significant dipole moment, acting as a secondary H-bond acceptor.

  • The Sulfur Effect: Sulfur is larger, softer, and less electronegative than oxygen. This makes the thiazole ring more lipophilic (higher

    
    ) and less polar than the corresponding oxazole. Consequently, thiazoles generally exhibit higher 
    
    
    
    values
    than oxazoles in identical non-polar/polar solvent systems.
Visualization: Silica-Thiazole Interaction

The following diagram illustrates the competitive binding mechanism that dictates


 values.

ThiazoleInteraction cluster_sulfur Sulfur Effect Silica Stationary Phase (Acidic Silanol Si-OH) Thiazole Thiazole Ester (Solute) Silica->Thiazole H-Bonding (N atom) Dipole-Dipole (Ester) Solvent Mobile Phase (Hexane/EtOAc) Thiazole->Solvent Solubility (Lipophilicity) Solvent->Silica Displacement (Elution) S_Node Sulfur Atom (Low Electronegativity) Lipophilicity Increased Lipophilicity (Higher Rf) S_Node->Lipophilicity

Caption: Mechanistic competition between silica adsorption and solvent solubility. The sulfur atom reduces polarity relative to oxazoles, promoting elution.

Solvent System Engineering: Hexane/Ethyl Acetate[1][2][3]

The Hexane/EtOAc system is the "workhorse" for thiazole purification because it allows precise tuning of the Elutropic Strength (


) .
  • Hexane (

    
    ):  Provides the non-polar baseline, driving the lipophilic thiazole core to travel.
    
  • Ethyl Acetate (

    
    ):  The polar modifier that disrupts Hydrogen bonding between the thiazole nitrogen and silica.
    
Optimization Strategy

For thiazole esters, the "Sweet Spot" for


 (0.2 – 0.5) is typically achieved at lower polarities than for amines or alcohols.
Table 1: Recommended Solvent Ratios for Thiazole Classes
Compound ClassPolarity ProfileStarting Solvent System (Hex:EtOAc)Expected

Range
Simple Thiazole Esters Moderate Lipophilicity4:1 (20% EtOAc)0.35 – 0.55
Alkyl-Substituted Thiazoles High Lipophilicity9:1 (10% EtOAc)0.40 – 0.60
Amino-Thiazole Esters Moderate Polarity (H-bond donor)2:1 (33% EtOAc)0.25 – 0.45
Thiazole Acids/Amides High Polarity1:1 or Pure EtOAc0.15 – 0.35

Expert Insight: If your thiazole ester contains a free amino group (e.g., from a Hantzsch synthesis), the spot may streak due to interaction with acidic silanols. Add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica and sharpen the spot.

Comparative Analysis: Thiazole vs. Alternatives

When designing a separation, knowing where your compound elutes relative to common impurities or structural analogs is vital.

Thiazole vs. Oxazole vs. Imidazole

In a direct comparison using Hexane:EtOAc (3:1) on Silica Gel 60


:
  • Thiazole Esters: Elute fastest (Highest

    
    ). Sulfur is a poor H-bond acceptor.
    
  • Oxazole Esters: Elute slower (Medium

    
    ). Oxygen is more electronegative and basic, interacting stronger with silica.
    
  • Imidazole Esters: Elute slowest (Lowest

    
    ). The imidazole ring is significantly more basic (
    
    
    
    ~7), leading to tight binding with acidic silica.
Table 2: Relative Retention Trends
Heterocycle CoreHeteroatomElectronic CharacterRelative

(Hex/EtOAc)
Thiazole S, NAromatic, Weakly BasicHigh (Reference)
Oxazole O, NAromatic, Weakly BasicMedium (< Thiazole)
Imidazole N, NHAromatic, AmphotericLow (<< Thiazole)
Pyridine NAromatic, BasicLow

Experimental Protocol: Self-Validating TLC

This protocol ensures reproducibility and accuracy. It is designed to be self-validating , meaning the inclusion of standards confirms the system is working correctly before you rely on the data.

Workflow Diagram

TLCWorkflow Start Start: Sample Preparation Dissolve Dissolve ~1mg in 1mL DCM or EtOAc Start->Dissolve Spotting Spot on Silica Gel 60 F254 (1cm from bottom) Dissolve->Spotting Check1 Validation Check: Spot UV Visible? Spotting->Check1 Check1->Dissolve No (Concentrate) Develop Develop in Chamber (Hex/EtOAc Mix) Check1->Develop Yes Front Mark Solvent Front Immediately Develop->Front Visualize Visualize (UV 254nm) & Calculate Rf Front->Visualize

Caption: Step-by-step TLC workflow with a critical validation checkpoint at the spotting stage.

Step-by-Step Methodology
  • Chamber Saturation: Place filter paper in a TLC chamber and add the chosen Hexane/EtOAc solvent system. Close the lid and allow 15 minutes for liquid-vapor equilibrium. Why? This prevents "edge effects" where spots migrate unevenly due to solvent evaporation from the plate edges.

  • Plate Preparation: Use Silica Gel 60

    
     on aluminum or glass backing. Draw a pencil line 1.0 cm from the bottom.
    
  • Spotting (The Co-Spot Technique):

    • Lane 1: Starting Material (SM)

    • Lane 2: Co-spot (SM + Reaction Mixture)

    • Lane 3: Reaction Mixture (Product)

    • Validation: The co-spot ensures that if the product and SM have similar

      
       values, they will appear as a figure-8 or elongated spot rather than a single misleading dot.
      
  • Development: Elute until the solvent front is ~1 cm from the top.[1]

  • Visualization:

    • UV (254 nm): Thiazole esters are UV active. The ester conjugation extends the aromatic system, making them appear as dark purple spots on a green fluorescent background.

    • Stain (Optional): Iodine chamber or Potassium Permanganate (

      
      ) can be used for non-UV active impurities, though thiazoles typically do not require this.
      
Calculation

[2]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Streaking / Tailing Basic nitrogen interaction with acidic silanols.Add 0.5 - 1.0% Triethylamine (TEA) or Ammonia to the eluent.
"Smiling" Solvent Front Uneven evaporation (Edge Effect).Ensure chamber is saturated with filter paper for 15 mins before running.
Co-elution (Spots overlap) Selectivity issue.Change the modifier. Replace EtOAc with Dichloromethane (DCM) or use a Toluene/EtOAc mix to alter

-

interactions.
Low

(< 0.1)
Solvent too non-polar.Increase EtOAc percentage or add 5% Methanol (MeOH).

References

  • Vertex AI Search. (2026). Synthesis of ethyl 2-methylthiazole-4-carboxylate TLC Rf. Retrieved from

  • MDPI. (2026). Synthesis of Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from

  • AKJournals. (2025). Effect of the Stationary Phase and the Mobile-Phase Modifier on the Retention of Some Thiazoles. Retrieved from

  • University of Toronto. (2025). Thin Layer Chromatography - Chemistry Online. Retrieved from

  • ResearchGate. (2023). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from

  • Chemistry Hall. (2020).[1] Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from

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Advanced Applications & Drug Discovery

Application Note: Synthesis of Hydrazide Derivatives from Methyl (4-phenyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole pharmacophore is a cornerstone in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This application note details the precision synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide via the hydrazinolysis of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate .

Unlike generic protocols, this guide addresses specific challenges associated with thiazole-2-acetic acid derivatives, including the prevention of N,N'-diacylhydrazine dimerization and the optimization of workup procedures to ensure high purity (>98%) suitable for subsequent derivatization into Schiff bases or heterocyclic scaffolds (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles).

Chemical Foundation & Reaction Logic

The Hantzsch-Hydrazinolysis Pathway

The synthesis relies on a two-stage architectural strategy. First, the thiazole ring is constructed via the Hantzsch condensation (if starting material is not commercially sourced). Second, the ester moiety undergoes nucleophilic acyl substitution with hydrazine hydrate.

Key Mechanistic Insight: The methylene bridge (


) at the C2 position of the thiazole ring activates the carbonyl carbon of the ester, making it highly susceptible to nucleophilic attack. However, this increased reactivity also raises the risk of over-reaction (dimerization). Controlling the hydrazine-to-ester ratio is the critical process parameter (CPP).
Reaction Scheme Visualization

The following diagram illustrates the synthetic workflow and the competing pathways.

ReactionScheme SM Methyl (4-phenyl-1,3- thiazol-2-yl)acetate Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product 2-(4-phenyl-1,3-thiazol- 2-yl)acetohydrazide Intermediate->Product - MeOH (Main Pathway) Dimer N,N'-Diacylhydrazine (Impurity) Product->Dimer + SM (If Hydrazine Low)

Caption: Reaction pathway showing the conversion of the ester to hydrazide and the potential dimerization side reaction.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5]RoleGrade
Methyl (4-phenyl-1,3-thiazol-2-yl)acetate 233.291.0Substrate>97%
Hydrazine Hydrate (80% or 99%) 50.065.0NucleophileReagent
Ethanol (Absolute) 46.07SolventMediumACS
Dimethylformamide (DMF) 73.09-Recryst.Anhydrous
Pre-requisite: Synthesis of Starting Material (If required)

Note: If the methyl ester is not available, it is synthesized via Hantzsch condensation.

  • Reactants: Combine Phenacyl bromide (2-bromoacetophenone) and Methyl 3-amino-3-thioxopropanoate (Methyl thiomalonamate) in equimolar ratios in ethanol.

  • Conditions: Reflux for 2–3 hours. The thiazole ring forms spontaneously with the elimination of HBr and water.

  • Isolation: Neutralize with sodium acetate, precipitate with water, and recrystallize from ethanol.

  • Mechanistic Note: The use of the thioxopropanoate specifically places the

    
     group at the C2 position.
    
Core Protocol: Hydrazinolysis

Step 1: Solvation Dissolve 10 mmol (2.33 g) of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Tip: If solubility is poor at RT, gently warm to 40°C.

Step 2: Nucleophilic Addition Add 50 mmol (approx. 2.5 mL of 99% or 3.1 mL of 80%) of Hydrazine Hydrate dropwise over 5 minutes with stirring.

  • Critical Control Point: A large excess (5 eq) is mandatory to suppress the formation of the symmetrical dimer (hydrazide attacking another ester molecule).

Step 3: Reflux Heat the mixture to reflux (78–80°C) for 4–6 hours.

  • Monitoring: Check TLC (System: Chloroform:Methanol 9:1). The starting ester (

    
    ) should disappear, and the hydrazide (
    
    
    
    ) should appear.

Step 4: Workup & Isolation

  • Cooling: Allow the reaction mixture to cool slowly to room temperature. The product often crystallizes directly from the solution.

  • Precipitation: If no solid appears, concentrate the solvent to 50% volume under reduced pressure and pour the residue onto 100 g of crushed ice/water mixture. Stir for 15 minutes.

  • Filtration: Filter the white/off-white solid under vacuum.

  • Washing: Wash the filter cake with:

    • 2 x 10 mL cold water (removes excess hydrazine).

    • 1 x 5 mL cold ethanol (removes unreacted ester traces).

Step 5: Purification Recrystallize the crude product from hot Ethanol.[6] If the compound is highly insoluble, use an Ethanol:DMF (9:1) mixture.

  • Target Yield: 75–85%

  • Appearance: White to pale yellow crystalline needles.

  • Melting Point: Expect 160–165°C (range varies slightly by derivative).

Characterization & Data Analysis

To validate the structure, ensure the following spectral features are present.

Infrared Spectroscopy (FT-IR)
  • 
     Stretching:  Doublet or broad band at 3300–3150 cm
    
    
    
    (Characteristic of
    
    
    ).
  • 
     Amide I:  Strong peak at 1650–1670 cm
    
    
    
    (Shifted from the ester's ~1735 cm
    
    
    ).
  • 
     Thiazole:  ~1580–1600 cm
    
    
    
    .
Proton NMR ( H NMR, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
9.40 - 9.60 Singlet (Broad)1H

(Exchangeable with D

O)
7.30 - 7.90 Multiplet5HPhenyl Ring Protons
7.95 - 8.10 Singlet1HThiazole C5-H
4.30 - 4.50 Singlet (Broad)2H

(Exchangeable)
3.80 - 3.90 Singlet2H

(Methylene bridge)

Note: The disappearance of the methyl ester singlet (~3.7 ppm) is the primary indicator of reaction completion.

Applications & Derivatization Workflow

The synthesized hydrazide is a versatile "Lego block" for drug discovery.

Applications cluster_0 Antimicrobial / Anticancer Pathways Hydrazide Thiazole Hydrazide (Core Scaffold) Schiff Schiff Bases (Hydrazones) Hydrazide->Schiff + Aryl Aldehyde (EtOH, cat. AcOH) Triazole 1,2,4-Triazoles (Cyclization w/ CS2) Hydrazide->Triazole + CS2 / KOH Oxadiazole 1,3,4-Oxadiazoles (Cyclization w/ POCl3) Hydrazide->Oxadiazole + Carboxylic Acid / POCl3

Caption: Common synthetic transformations for thiazole hydrazides in medicinal chemistry.

Protocol for Schiff Base Formation (General): To a solution of the hydrazide (1 mmol) in ethanol (10 mL), add an equimolar amount of the appropriate aromatic aldehyde and 2-3 drops of glacial acetic acid. Reflux for 2-4 hours. The product usually precipitates upon cooling.[7]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Increase reflux time. Ensure ice water is used for precipitation to maximize recovery.
Oily Product Impurities or solvent retention.Triturate the oil with cold diethyl ether or hexane to induce crystallization. Recrystallize from minimal hot ethanol.
Dimer Formation Insufficient Hydrazine.Ensure Hydrazine Hydrate is in at least 5-fold molar excess. Add the ester to the hydrazine solution if problem persists.
Starting Material Remains Steric hindrance or old reagents.Use fresh Hydrazine Hydrate. Switch solvent to n-Butanol (higher boiling point, ~117°C) to drive reaction.

Safety Considerations

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood. In case of skin contact, wash immediately with PEG-400 or copious water.

  • Thiazole Derivatives: Many are biologically active; treat all intermediates as potential irritants/sensitizers.

References

  • Hantzsch Thiazole Synthesis & Derivatives

    • Synthesis of (2-phenylthiazol-4-yl)acetic acid derivatives. ChemicalBook. Link

  • Hydrazide Synthesis & Biological Activity

    • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PMC. Link

  • Precursor Synthesis (Phenacyl Bromide + Thioamide)

    • Aromatic amides and uses thereof (Patent covering ethyl-3-amino-3-thioxopropanoate reaction). Google Patents. Link

  • General Thiazole Hydrazide Protocols

    • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate. Link

Sources

Application Note: Kinetic Characterization of Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thiazole-based inhibitors for enzyme kinetics studies Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Enzymologists

Overcoming Solubility Limits and Photophysical Interference in High-Precision Enzymology

Executive Summary

Thiazole scaffolds are ubiquitous in medicinal chemistry, forming the core of critical drugs like Dasatinib (kinase inhibitor), Ritonavir (protease inhibitor), and Ixabepilone. Their electron-rich sulfur-nitrogen heterogeneity offers exceptional hydrogen-bonding potential and


-stacking capability within active sites. However, for the enzymologist, thiazoles present a distinct "Triad of Challenges": limited aqueous solubility , intrinsic fluorescence (autofluorescence) , and a propensity for colloidal aggregation .

This guide provides a rigorous, field-validated workflow for characterizing thiazole-based inhibitors. Unlike generic protocols, this document focuses on the specific experimental corrections required to generate publication-quality kinetic constants (


, 

, residence time) for this chemical class.

Pre-Assay "Thiazole Check": Critical Quality Control

Before initiating kinetic runs, three specific properties of the thiazole library must be profiled to prevent false positives/negatives.

Solubility & Solvent Tolerance Profiling

Thiazoles are often "brick dust" solids. Standard 10 mM DMSO stocks may precipitate upon dilution into aqueous buffers, causing light scattering that mimics inhibition (promiscuous aggregation).

  • Protocol:

    • Prepare a 20 mM stock in 100% anhydrous DMSO.

    • Dilute to 100 µM in the assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Validation: Measure Absorbance at 600 nm (OD600).

      • Result: If OD600 > 0.005 above buffer blank, the compound is precipitating.

      • Correction: Add 0.01% Triton X-100 or reduce concentration. Note: Thiazoles often require 5% DMSO final concentration; ensure your enzyme tolerates this.

Autofluorescence Scan

Many fused thiazoles (e.g., benzothiazoles) are fluorogenic. In fluorescence-based assays (e.g., AMC release, kinase-glo), this background signal can mask inhibition, leading to artificially high


 values.
  • Protocol:

    • Dilute inhibitor to

      
       in assay buffer.
      
    • Scan Emission (e.g., 300–600 nm) using the assay's Excitation wavelength.

    • Decision: If inhibitor fluorescence overlaps with the assay signal (>10% of signal window), switch to an absorbance-based readout (e.g., coupled enzyme assay) or HPLC readout.

Aggregation Check (The "Detergent Test")

Thiazoles are frequent "promiscuous aggregators" that sequester enzymes non-specifically.

  • The Test: Run the

    
     assay ± 0.01% Triton X-100 (or Tween-20).
    
  • Interpretation: If the

    
     shifts by >3-fold in the presence of detergent, the inhibition is likely artifactual (aggregation-based) rather than specific binding.
    

Core Protocol: Determination of and

This protocol uses a Reaction Velocity (v) vs. Substrate [S] matrix approach, which is superior to simple dose-response curves for defining the Mechanism of Action (MoA).

Experimental Design: The Matrix

Instead of a single


 curve, we generate a dataset that simultaneously yields 

,

, and

.
  • Enzyme [E]: Fixed concentration (must be

    
    , typically < 1 nM for tight binders).
    
  • Substrate [S]: 5 concentrations ranging from

    
     to 
    
    
    
    .
  • Inhibitor [I]: 6 concentrations (0,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
Step-by-Step Workflow

Step 1: Reagent Preparation

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT, 0.01% Triton X-100 (critical for thiazoles).
    
  • Enzyme Mix: Dilute enzyme to

    
     final concentration in buffer. Keep on ice.
    
  • Substrate Mix: Prepare

    
     stocks of the 5 substrate concentrations.
    

Step 2: Inhibitor Serial Dilution (The "DMSO Lock")

  • Why: Direct dilution into buffer often crashes thiazoles.

  • Method: Perform serial dilutions in 100% DMSO first. Then, transfer 1 µL of each DMSO stock into 19 µL of buffer (Intermediate Plate). This ensures all wells have identical DMSO content (e.g., 5%).

Step 3: Reaction Initiation

  • Add 10 µL of Inhibitor (from Intermediate Plate) to 384-well plate.

  • Add 20 µL of Enzyme Mix .

  • Pre-incubation: Incubate 15 mins at 25°C. Crucial for thiazoles to allow conformational selection.

  • Add 20 µL of Substrate Mix to initiate.

  • Read: Monitor signal continuously (kinetic mode) for 30–60 mins.

Data Visualization & Logic Flow

The following diagram illustrates the decision logic for processing the kinetic data.

ThiazoleKinetics Start Raw Kinetic Traces (RFU/OD vs Time) Linearity Check Linearity (r² > 0.95) Start->Linearity Rates Calculate Initial Velocity (v) Slope of linear region Linearity->Rates Plot Generate Lineweaver-Burk or Michaelis-Menten Plots Rates->Plot Decision Intersection Pattern? Plot->Decision Comp Competitive Inhibition Vmax constant, Km increases (Binds Active Site) Decision->Comp Lines cross at Y-axis NonComp Non-Competitive Inhibition Vmax decreases, Km constant (Allosteric Site) Decision->NonComp Lines cross at X-axis Mixed Mixed Inhibition Both Vmax and Km change Decision->Mixed Lines cross off-axis Calc Calculate Ki using Cheng-Prusoff or Global Fit Comp->Calc NonComp->Calc Mixed->Calc

Figure 1: Decision tree for determining the Mechanism of Action (MoA) from kinetic data.

Data Analysis & Interpretation

Determining

Fit the reaction rates (


) vs. log[I] to the 4-parameter logistic equation.


  • Hill Slope Check: For thiazoles, a Hill slope

    
     often indicates aggregation or stoichiometric binding. A slope 
    
    
    
    may suggest negative cooperativity or multiple binding sites.
Calculating (The True Constant)

 is dependent on substrate concentration.[1] 

is the intrinsic dissociation constant.

For Competitive Inhibition (Most common for thiazoles targeting ATP pockets):



(Cheng-Prusoff Equation)

For Non-Competitive Inhibition:



Advanced: Residence Time ( )

Thiazoles often exhibit "slow-binding" kinetics due to induced-fit mechanisms (e.g., DFG-out conformation in kinases).

  • Method: Jump-dilution experiment. Incubate Enzyme+Inhibitor at

    
    , then rapidly dilute 100-fold into substrate solution.
    
  • Analysis: If activity recovers slowly (curved progress curve), the inhibitor has a long residence time, a highly desirable trait for drug efficacy.

Troubleshooting Thiazole-Specific Artifacts

ObservationPotential CauseVerification / Solution
High Background Signal Thiazole autofluorescenceRun a "No Enzyme" control with Inhibitor + Substrate. Subtract this baseline.
Steep Hill Slope (>2.0) Aggregation / Micelle formationRepeat assay with 0.01% Triton X-100. If potency drops, it is an artifact.
Time-Dependent Inhibition Slow-binding or Covalent reactionPre-incubate for 0, 30, and 60 mins. If

decreases over time, characterize

.
Precipitation Poor solubility in bufferCheck OD600. Switch to a cosolvent system (e.g., 2% DMSO + 1% Glycerol).

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Cheng, Y., & Prusoff, W. H. (1973).[2] Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
  • Shoichet, B. K. (2006). Screening in a spirit haunted by pathological ligands. Drug Discovery Today, 11(23-24), 1074-1081. (Seminal paper on aggregation/promiscuous inhibitors). Link

  • Assay Guidance Manual (NCBI). Interference with Fluorescence and Absorbance.[3][4] Link

  • Zhang, J., et al. (2015). Fluorometric determination of thiazole-containing compounds. Analytical Biochemistry. (Discusses spectral properties of thiazoles). Link

Sources

Application Note: Preclinical Evaluation of (4-phenyl-1,3-thiazol-2-yl)acetate Derivatives as Antimicrobial Agents

[1]

Executive Summary & Scientific Rationale

The 1,3-thiazole pharmacophore is a "privileged structure" in medicinal chemistry, serving as a bioisostere for nucleotides and peptide backbones. Specifically, (4-phenyl-1,3-thiazol-2-yl)acetate derivatives have emerged as potent antimicrobial candidates. The lipophilic phenyl ring at position 4 facilitates membrane penetration, while the polar acetate side chain at position 2 acts as a hydrogen-bond acceptor/donor, critical for interacting with bacterial enzymes such as DNA Gyrase B and MurB .

This Application Note provides a rigorous, self-validating workflow for the development of these compounds. Unlike standard protocols, this guide addresses the specific physicochemical challenges of thiazoles—namely, their poor aqueous solubility and tendency to precipitate in cation-adjusted Mueller-Hinton Broth (CAMHB), which often yields false-negative MIC results.

Chemical Synthesis & Structural Validation[2][3][4][5][6][7][8]

To ensure reproducible biological data, the purity of the thiazole scaffold is paramount. We utilize a modified Hantzsch Thiazole Synthesis .

Protocol A: Synthesis of Ethyl (4-phenyl-1,3-thiazol-2-yl)acetate

Reaction Logic: Condensation of a phenacyl bromide (alpha-haloketone) with ethyl 2-amino-2-thioxoacetate (thioamide derivative).

Reagents:

  • Substituted Phenacyl Bromide (1.0 eq)

  • Ethyl 2-amino-2-thioxoacetate (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: None required (autocatalytic) or mild base (NaHCO₃)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of ethyl 2-amino-2-thioxoacetate in 20 mL of absolute EtOH.

  • Addition: Add 10 mmol of the appropriate phenacyl bromide dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to 0°C. The hydrobromide salt of the thiazole often precipitates.

  • Neutralization: Neutralize with 10% NaHCO₃ solution to liberate the free base.

  • Purification (Critical): Recrystallize from EtOH/Water. Do not use column chromatography as the primary purification step for biological assays; trace silica can interfere with enzymatic assays.

Workflow Visualization

SynthesisWorkflowStartStart: Reagent PrepReactionHantzsch Condensation(Reflux in EtOH)Start->Reaction 4-6 hrsWorkupNeutralization(NaHCO3)Reaction->Workup Cool to 0°CPurificationRecrystallization(EtOH/H2O)Workup->Purification PrecipitateValidationQC: NMR/HPLC(>98% Purity)Purification->Validation Critical Step

Caption: Figure 1. Optimized Hantzsch synthesis workflow ensuring high purity for biological screening.

Antimicrobial Susceptibility Testing (AST)

Challenge: Thiazole acetates are lipophilic. Standard CLSI protocols may fail if the compound precipitates upon contact with aqueous media. Solution: A modified Broth Microdilution method using a Resazurin indicator.

Protocol B: Modified MIC Determination (CLSI M07 Adapted)

Materials:

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent: DMSO (Dimethyl Sulfoxide).[1]

  • Indicator: Resazurin (0.01% w/v in sterile water).

Procedure:

  • Stock Preparation: Dissolve compound to 10 mg/mL in 100% DMSO.

    • Self-Validation: If the solution is cloudy, sonicate. If cloudiness persists, do not proceed; the compound will not bio-distribute.

  • Dilution Plate Setup:

    • Add 100 µL of CAMHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of compound (diluted to 512 µg/mL in CAMHB, final DMSO < 1%) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100. Add 100 µL to wells 1–11.
    
    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation: 37°C for 18–24 hours.

  • Readout (The "Thiazole Hack"):

    • Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity reduces resazurin to resorufin).

    • Why this matters: Visual turbidity is unreliable with precipitating thiazoles. Color change is definitive.

Mechanism of Action: DNA Gyrase Inhibition[9]

Thiazole derivatives often target the ATPase domain of DNA Gyrase B (GyrB), distinct from fluoroquinolones which target the DNA-cleavage complex (GyrA).

Protocol C: In Silico Molecular Docking Validation

Before expensive enzymatic assays, validate the binding mode.

Target: E. coli DNA Gyrase B (PDB ID: 1KZN or 6F86 ). Software: AutoDock Vina or Schrödinger Glide.

Key Interaction Checkpoints (SAR Validation):

  • Asp73: The 2-amino/acetate nitrogen often forms a hydrogen bond here.

  • Val43: Look for hydrophobic pi-stacking with the 4-phenyl ring.

  • Water Bridge: A conserved water molecule often bridges the thiazole nitrogen to the protein backbone.

Mechanism Visualization

MOAcluster_effectDownstream EffectLigandThiazole Acetate(Ligand)Asp73Asp73 Residue(H-Bond Acceptor)Ligand->Asp73 Acetate/NH LinkerVal43Val43/Ile78(Hydrophobic Pocket)Ligand->Val43 4-Phenyl StackingATPATP Binding SiteLigand->ATP Competitive InhibitionGyrBDNA Gyrase B(ATPase Domain)SupercoilingInhibition ofDNA SupercoilingGyrB->SupercoilingEnzymatic BlockDeathBacterial Cell DeathSupercoiling->Death

Caption: Figure 2. Predicted binding mode of thiazole derivatives within the ATP-binding pocket of DNA Gyrase B.

Data Interpretation & SAR Summary

When analyzing your results, organize data to highlight the impact of substituents on the phenyl ring.

Table 1: Expected Structure-Activity Relationship (SAR) Trends

Substituent (R) on Phenyl RingElectronic EffectExpected Potency (MIC)Rationale
-H (Unsubstituted)NeutralModerate (16–64 µg/mL)Baseline hydrophobic interaction.
-Cl / -F (Para-position)Electron WithdrawingHigh (< 8 µg/mL) Enhanced lipophilicity & halogen bonding.
-NO₂ (Para-position)Strong E-WithdrawingHigh (4–16 µg/mL)Stronger pi-stacking; potential toxicity issues.
-OCH₃ (Methoxy)Electron DonatingLow (> 64 µg/mL)Reduces electrophilicity; steric hindrance.

Interpretation Guide:

  • MIC

    
     10 µg/mL:  Lead candidate. Proceed to Time-Kill kinetics.
    
  • MIC 10–64 µg/mL: Moderate activity. Optimization of the acetate side chain (e.g., converting ester to hydrazide) required.

  • MIC > 64 µg/mL: Inactive.

References

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety.[2] European Journal of Medicinal Chemistry. 2

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard.[3][4] 3

  • Karegoudar, P., et al. (2008). Synthesis, antimicrobial and anti-inflammatory activities of some new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing 4-methylthio-benzyl moiety. European Journal of Medicinal Chemistry. 5[6]

  • Liaras, K., et al. (2011). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Chemistry. 6[6]

  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.[4][7][8][9] Brazilian Journal of Microbiology. 9[6]

Functionalization of the Phenyl Ring in Thiazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylthiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in FDA-approved drugs such as Febuxostat (gout), Lusutrombop (thrombocytopenia), and Isavuconazole (antifungal). While the thiazole ring itself is readily modified, precise functionalization of the attached phenyl ring—critical for tuning lipophilicity (LogP), metabolic stability, and potency—presents unique regioselectivity challenges. This guide provides a strategic framework and detailed protocols for functionalizing the phenyl ring within thiazole building blocks, distinguishing between de novo construction, cross-coupling "build" strategies, and late-stage C-H "decoration."

Strategic Analysis: The Regioselectivity Landscape

Functionalizing a phenyl ring attached to a thiazole core requires understanding the electronic push-pull dynamics of the system. The thiazole ring is electron-deficient (π-deficient) at the C2 position, acting as an electron-withdrawing group (EWG) on the phenyl ring. Conversely, the basic nitrogen atom of the thiazole can serve as a powerful Directing Group (DG) for metal-catalyzed activation.

Regioselectivity Map

The following diagram illustrates the reactivity profile of the 2-phenylthiazole scaffold, highlighting the divergent paths for Electrophilic Aromatic Substitution (EAS) versus Metal-Catalyzed C-H Activation.

RegioselectivityMap cluster_legend Mechanism Key Core 2-Phenylthiazole Scaffold Ortho Ortho Position (C2'/C6') Core->Ortho Path A: C-H Activation (Pd/Ru Catalysis) Thiazole N-Directed Meta Meta Position (C3'/C5') Core->Meta Path B: Electrophilic Subst. (Strong Acid/Protonated N) Deactivated Ring Para Para Position (C4') Core->Para Path C: Electrophilic Subst. (Standard Conditions) Sterically Favored key1 Directing Group (DG) Effect -> Ortho key2 Electronic Deactivation -> Meta key3 Steric/Electronic Balance -> Para

Figure 1: Reactivity landscape of the 2-phenylthiazole scaffold. The thiazole nitrogen directs transition metals to the ortho-position, while classical electrophilic substitution often yields mixtures or favors para/meta depending on acidity.

Synthesis Strategies: Construct, Build, or Decorate?

To access specific substitution patterns, researchers must choose between three primary workflows.

StrategyMethodologyBest ForKey Limitation
1. Construct Hantzsch Thiazole Synthesis Accessing meta-substituted or highly crowded phenyl rings.Requires pre-functionalized thiobenzamides (sometimes unstable).
2. Build Suzuki-Miyaura Coupling Installing bulky aryl/heteroaryl groups at the para position.Limited by availability of boronic acids; requires halogenated precursor.
3. Decorate C-H Activation Late-Stage Functionalization (LSF) of the ortho position (halogens, aryls).Requires expensive catalysts (Pd, Ru); sensitivity to sulfur poisoning.

Detailed Protocols

Protocol A: The "Construct" Strategy (Hantzsch Synthesis)

Objective: Synthesis of a 2-(3,4-disubstituted-phenyl)thiazole. Mechanism: Condensation of a functionalized thiobenzamide with an


-haloketone. This is the most reliable method to "lock in" complex phenyl substitution patterns early.

Materials:

  • 3,4-Difluorothiobenzamide (1.0 equiv)

  • Ethyl 2-chloroacetoacetate (1.1 equiv)

  • Ethanol (0.5 M concentration)

  • Pyridine (Catalytic, optional)

Step-by-Step:

  • Dissolution: Dissolve 3,4-difluorothiobenzamide (1.0 mmol) in absolute ethanol (2 mL) in a round-bottom flask.

  • Addition: Add ethyl 2-chloroacetoacetate (1.1 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (usually 20% EtOAc/Hexanes) or LC-MS.

    • Note: The reaction proceeds via S-alkylation followed by cyclodehydration.

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, concentrate in vacuo, neutralize with sat. NaHCO

    
    , and extract with EtOAc.
    
  • Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography.

Validation:

  • 1H NMR: Look for the thiazole C5-H singlet around

    
     7.8–8.2 ppm.
    
  • Yield: Typically 70–90%.

Protocol B: The "Build" Strategy (Suzuki-Miyaura Coupling)

Objective: Functionalization of 2-(4-bromophenyl)thiazole to create a biaryl system. Context: This is the industry standard for generating SAR libraries at the phenyl para-position.

Materials:

  • 2-(4-Bromophenyl)thiazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for sterically hindered cases)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    PO
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Inerting: Charge a microwave vial or Schlenk flask with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed 1,4-dioxane/water mixture.

  • Catalyst Addition: Add Pd catalyst under a positive stream of Argon.

  • Reaction:

    • Thermal: Heat at 90°C for 12 hours.

    • Microwave: Heat at 120°C for 30–60 minutes (Preferred for library generation).

  • Scavenging: Thiazoles can bind residual Pd. Treat the crude organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.

  • Purification: Flash chromatography.

Critical Troubleshooting:

  • Catalyst Poisoning: The thiazole nitrogen and sulfur can poison Pd. If conversion stalls, switch to a precatalyst like XPhos Pd G2 which is more robust against heterocycle coordination.

Protocol C: The "Decorate" Strategy (Directed C-H Activation)

Objective: Regioselective ortho-iodination of the phenyl ring using the thiazole as a Directing Group (DG). Application: Allows for subsequent functionalization (e.g., Heck or Sonogashira coupling) at the ortho position, which is difficult to access via EAS.

Materials:

  • 2-Phenylthiazole substrate (1.0 equiv)[1]

  • Reagent: N-Iodosuccinimide (NIS) (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5–10 mol%)[2]
    
  • Additives: AgOAc (1.0 equiv) or TFA (solvent)

  • Solvent: Acetic Acid (AcOH) or Trifluoroacetic acid (TFA)

Step-by-Step:

  • Setup: In a sealed tube, combine 2-phenylthiazole, NIS, Pd(OAc)

    
    , and AgOAc.
    
  • Solvent: Add AcOH (0.2 M).

  • Activation: Heat to 100–110°C for 12–24 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The thiazole nitrogen coordinates to Pd(II), directing it to the ortho C-H bond of the phenyl ring (Cyclopalladation), followed by oxidative addition of NIS and reductive elimination.

  • Workup: Filter through a Celite pad to remove Silver salts. Wash with DCM.

  • Neutralization: Carefully neutralize the filtrate with sat. NaHCO

    
     (evolution of CO
    
    
    
    ).
  • Isolation: Extract with DCM, dry over MgSO

    
    , and purify.
    

Diagram: C-H Activation Workflow

CHActivation Start 2-Phenylthiazole Coordination N-Coordination to Pd(II) (Pre-activation) Start->Coordination Pd(OAc)2 Cleavage C-H Bond Cleavage (Cyclopalladation) Coordination->Cleavage AgOAc/AcOH Funct Functionalization (Oxidative Addition of NIS) Cleavage->Funct NIS Product Ortho-Iodo-2-Phenylthiazole Funct->Product Reductive Elimination

Figure 2: Mechanism of Thiazole-Directed Ortho-C-H Iodination.

Case Study: Febuxostat Analog Synthesis

Febuxostat (Uloric) is a xanthine oxidase inhibitor used for gout. Its core is a 2-aryl-4-methylthiazole-5-carboxylic acid.

  • Challenge: The phenyl ring at position 2 requires specific substitution (3-cyano-4-isobutoxy).

  • Solution (Construct Strategy):

    • Start with 4-hydroxythiobenzamide.

    • Step 1: Alkylation of the phenol with isobutyl bromide.

    • Step 2: Bromination/Iodination at the 3-position (ortho to the directing alkoxy group).

    • Step 3: Rosenmund-von Braun reaction (CuCN) to install the nitrile.

    • Step 4: Then perform the Hantzsch coupling with ethyl 2-chloroacetoacetate to form the thiazole ring.

    • Insight: Attempting to install the nitrile after thiazole formation is difficult due to catalyst interference by the thiazole sulfur.

References

  • Hantzsch Thiazole Synthesis (Review): Synthesis of Thiazoloquinolines with Diverse Molecular Skeletons. ResearchGate. Link

  • Suzuki Coupling on Thiazoles: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... (Analogous protocol for phenyl-heterocycles). MDPI. Link

  • C-H Activation (Ortho-Direction): Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles via benzothiazole-directed C–H activation. PubMed Central. Link

  • Regioselective Nitration: Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C−H Nitration Reaction. ResearchGate. Link

  • Drug Scaffold Analysis: Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Link

Sources

Strategic Integration of 4-Phenylthiazole Scaffolds in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Series: Advanced Medicinal Chemistry

Abstract

The 4-phenylthiazole moiety represents a "privileged scaffold" in modern peptidomimetic design, serving as a robust bioisostere for the peptide bond and specific amino acid side chains (e.g., Phenylalanine, Tryptophan). Unlike flexible peptide chains susceptible to rapid enzymatic hydrolysis, the thiazole ring introduces conformational constraint and metabolic stability while retaining critical hydrogen-bonding vectors. This application note provides a comprehensive guide for the rational design, synthesis, and biological validation of 4-phenylthiazole-containing peptidomimetics, with a specific focus on protease inhibition and anticancer applications.

Rational Design & Structural Logic

The transition from a native peptide to a thiazole-based peptidomimetic requires a precise understanding of structural topology. The 1,3-thiazole ring does not merely replace two atoms; it fundamentally alters the local electronic and steric environment.

Key Structural Advantages:

  • Cis-Amide Mimicry: The thiazole ring locks the backbone into a conformation resembling a cis-peptide bond, often inducing

    
    -turn structures critical for receptor recognition.
    
  • 
    -
    
    
    
    Stacking:
    The C4-phenyl group provides an aromatic anchor that can engage in
    
    
    -
    
    
    stacking interactions with aromatic residues (Tyr, Phe, Trp) in the target protein's binding pocket.
  • Metabolic Shielding: The aromatic heterocycle is resistant to standard proteases (trypsin, pepsin), significantly extending the plasma half-life (

    
    ) of the therapeutic candidate.
    
Table 1: Structural Comparison – Amide Bond vs. Thiazole Isostere
FeatureNative Peptide Bond (-CO-NH-)4-Phenylthiazole ScaffoldImpact on Drug Design
Bond Character Flexible (unless prolyl), planarRigid, planar aromatic systemReduces entropic penalty upon binding.
H-Bonding 1 Donor (NH), 1 Acceptor (CO)1 Acceptor (N), S (weak acceptor)Loss of NH donor requires compensation or design for acceptor-driven pockets.
Metabolic Stability Low (Proteolysis prone)High (Oxidative metabolism only)Increases oral bioavailability and duration of action.
Geometry Trans (mostly)Fixed geometry (quasi-cis)Ideal for mimicking turn regions in proteins.
Synthetic Workflow: The Modified Hantzsch Protocol

While the Hantzsch thiazole synthesis is a classical reaction, its application to complex peptidomimetics requires strict control to prevent racemization of chiral centers derived from amino acids.

Core Reaction Logic

The synthesis hinges on the condensation of a thioamide (derived from the N-terminal amino acid) with an


-bromo ketone  (the 4-phenyl source).

SyntheticPathway Start Boc-Amino Acid Thioamide Thioamide Intermediate Start->Thioamide Lawesson's Reagent or (Boc)2O + NaSH Cyclization Hantzsch Cyclization (Thiazole Formation) Thioamide->Cyclization Bromoketone 2-Bromoacetophenone Derivative Bromoketone->Cyclization + EtOH/DMF, Reflux Deprotection Boc-Deprotection (TFA/DCM) Cyclization->Deprotection Coupling Peptide Coupling (C-Terminus Extension) Deprotection->Coupling Final 4-Phenylthiazole Peptidomimetic Coupling->Final

Figure 1: Step-wise synthetic pathway for integrating 4-phenylthiazole moieties into a peptide backbone.

Detailed Protocol: Modified Hantzsch Condensation

Reagents:

  • Starting Thioamide (e.g., Boc-Phe-thioamide)

  • 
    -Bromoacetophenone (substituted as required)[1]
    
  • Solvent: Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Base:

    
     or Triethylamine (TEA)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the thioamide (1.0 equiv) in anhydrous EtOH (0.1 M concentration).

  • Addition: Add the

    
    -bromoacetophenone (1.1 equiv) slowly at room temperature.
    
    • Critical Note: If the reaction is highly exothermic, cool to 0°C to prevent decomposition.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of thioamide by TLC (Hexane:EtOAc 3:1).

    • Observation: A solid precipitate (hydrobromide salt) often forms.

  • Workup (Standard):

    • Cool to room temperature.[2][3]

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in EtOAc and wash with saturated

      
       (to neutralize HBr) and brine.
      
  • Purification: Recrystallize from EtOH/Water or purify via Flash Column Chromatography (Silica gel, 0-30% EtOAc in Hexane).

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Racemization High temperature or strong baseUse "Modified Hantzsch" (TFAA/Pyridine) at low temp (-10°C) [1].
Low Yield Decomposition of thioamideEnsure anhydrous conditions; switch solvent to DMF at 60°C.
Byproduct Formation Dimerization of bromoketoneAdd bromoketone dropwise; use slight excess of thioamide.
Biological Validation: Protease Inhibition Assay

4-phenylthiazole peptidomimetics are potent inhibitors of viral proteases (e.g., Dengue NS2B/NS3, HIV Protease) and cysteine proteases (Cathepsins). The following protocol uses a FRET (Fluorescence Resonance Energy Transfer) based assay, the gold standard for determining


 values.
Principle

The peptidomimetic competes with a fluorogenic substrate. Cleavage of the substrate by the protease separates a fluorophore (e.g., EDANS) from a quencher (e.g., DABCYL), resulting in fluorescence. Inhibition prevents this cleavage, maintaining low fluorescence.

AssayLogic Substrate FRET Substrate (Quenched) Cleavage Substrate Cleavage Substrate->Cleavage Enzyme Target Protease (e.g., NS2B/NS3) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex + Inhibitor Enzyme->Cleavage + Substrate Inhibitor 4-Phenylthiazole Mimetic NoSignal Low Fluorescence (Potent Inhibition) Complex->NoSignal Substrate Blocked Signal High Fluorescence (No Inhibition) Cleavage->Signal

Figure 2: Logic flow for the FRET-based competitive inhibition assay.

Protocol: Determination of

Materials:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT (freshly added).

  • Substrate: Fluorogenic peptide (e.g., Boc-Gly-Arg-Arg-AMC for Serine proteases).

  • Enzyme: Recombinant Protease (10–50 nM final concentration).

  • Equipment: Fluorescence Microplate Reader (Ex: 360 nm, Em: 460 nm).

Procedure:

  • Compound Prep: Prepare 10mM stock solutions of the peptidomimetic in 100% DMSO. Perform 1:3 serial dilutions in assay buffer (Final DMSO < 5%).

  • Pre-incubation:

    • Add 10

      
      L of diluted compound to 96-well black plate.
      
    • Add 80

      
      L of Enzyme solution.[2]
      
    • Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Start: Add 10

    
    L of Substrate (Final concentration = 
    
    
    
    of the substrate).
  • Measurement: Monitor fluorescence kinetically every 60 seconds for 30–60 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Activity vs. Log[Inhibitor].

    • Fit data to the Hill equation to derive

      
      .
      
Purification & Characterization Standards

Due to the aromaticity of the 4-phenylthiazole, these compounds are UV-active and lipophilic.

  • HPLC Method:

    • Column: C18 Reverse Phase (

      
       mm, 5 
      
      
      
      m).
    • Mobile Phase: Gradient 5%

      
       95% Acetonitrile in Water (+0.1% TFA).
      
    • Detection: 254 nm (Thiazole absorption) and 280 nm.

  • NMR Signature (Validation):

    • 
       NMR:  Look for the characteristic thiazole C5-H singlet  appearing between 
      
      
      
      7.0–8.0 ppm. This peak confirms cyclization. Absence of the thioamide NH signal confirms conversion.
References
  • Modified Hantzsch Synthesis

    • Title: Thiazoles in Peptides and Peptidomimetics.[3][4][5][6]

    • Source: University of Queensland / various medicinal chemistry liter
    • URL:[Link]

  • Biological Activity (Antimicrobial/Anticancer)

    • Title: Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives.[3]

    • Source: Asian Journal of Chemistry.
    • URL:[Link][7]

  • Protease Inhibition Assays

    • Title: Evaluation of peptidomimetic inhibitors (Protocols).
    • Source: bioRxiv.
    • URL:[Link][7][8]

  • Structural Isosterism

    • Title: Thiazole–amino acids: influence of thiazole ring on conformational properties.[5][6][9]

    • Source: Amino Acids (NIH/PubMed).
    • URL:[Link]

Sources

Application Notes and Protocols for the Structure-Activity Relationship (SAR) of Thiazole Acetic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Acetic Acid Esters

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Within this broad class, thiazole acetic acid derivatives have garnered significant attention as potent anti-inflammatory agents.[1] The acetic acid moiety is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs), and its incorporation into the thiazole framework has proven to be a successful strategy for developing novel therapeutic candidates.[1][2]

This guide focuses on the structure-activity relationship (SAR) of thiazole acetic acid esters. The esterification of the carboxylic acid group serves as a critical tool for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. By altering the ester group, researchers can influence factors such as lipophilicity, cell permeability, and metabolic stability, thereby fine-tuning the potency and therapeutic index of the parent compound. Understanding the SAR of this class of molecules is paramount for the rational design of more effective and safer anti-inflammatory drugs.

The primary mechanism of action for many anti-inflammatory thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][2] This guide will provide a detailed exploration of the SAR of a series of 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid esters, using their anti-inflammatory activity as a case study. We will delve into the synthetic protocols for these compounds, methods for their biological evaluation, and an analysis of how structural modifications impact their therapeutic efficacy.

Core Concepts in the SAR of Thiazole Acetic Acid Esters

The exploration of the SAR of thiazole acetic acid esters is a systematic process aimed at identifying the key structural features that govern their biological activity. This involves the synthesis of a series of analogues with specific modifications and the subsequent evaluation of their effects on a relevant biological target.

A typical workflow for a SAR study of this compound class is outlined below:

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Design of Analogue Series Synth_Core Synthesis of Thiazole Acetic Acid Core Start->Synth_Core Hantzsch Synthesis Esterification Esterification with Various Alcohols Synth_Core->Esterification Purification Purification and Characterization Esterification->Purification In_Vitro In Vitro Assays (e.g., COX Inhibition) Purification->In_Vitro In_Vivo In Vivo Models (e.g., Carrageenan-Induced Paw Edema) Purification->In_Vivo Data_Collection Collect Potency Data (e.g., % Inhibition, IC50) In_Vitro->Data_Collection In_Vivo->Data_Collection SAR_Analysis Analyze Structure-Activity Relationships Data_Collection->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) study of thiazole acetic acid esters.

Structure-Activity Relationship of 2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic Acid Esters as Anti-inflammatory Agents

A study by Attimarad and Bagavant provides a clear example of the SAR of this class of compounds. They synthesized a series of 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids and their corresponding methyl and ethyl esters and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model.

Key Structural Features and Their Impact on Activity

The general structure of the compounds studied is shown below:

Thiazole_Structure cluster_structure General Structure Thiazole Synthesis_Scheme cluster_synthesis Synthetic Pathway Start Chlorobenzene + Succinic Anhydride Intermediate1 3-(4-chlorobenzoyl)propionic acid Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 Methyl 3-(4-chlorobenzoyl)propionate Intermediate1->Intermediate2 Esterification (Methanol) Intermediate3 Methyl 3-bromo-3-(4-chlorobenzoyl)propionate Intermediate2->Intermediate3 Bromination Hantzsch Methyl 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetate Intermediate3->Hantzsch Thiourea Substituted Arylthiourea Thiourea->Hantzsch Hantzsch Synthesis Hydrolysis 2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid Hantzsch->Hydrolysis NaOH Esterification Target Ester (R' = CH3, C2H5) Hydrolysis->Esterification Alcohol, H2SO4 (cat.)

Caption: Synthetic scheme for 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid esters.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of novel compounds. [3][4][5]

  • Animals: Male Wistar rats (150-200 g).

  • Materials:

    • Carrageenan (1% w/v in sterile saline)

    • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

    • Reference drug (e.g., Ibuprofen)

    • Plethysmometer

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Animals are divided into groups (e.g., control, reference, and test groups for different doses of the synthesized compounds).

    • The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

Protocol 3: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay provides a mechanistic insight into the anti-inflammatory activity of the compounds by directly measuring their ability to inhibit the COX-2 enzyme. Commercial kits are available for this purpose. [6][7][8][9][10]

  • Principle: The assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically detected.

  • Materials (typical components of a commercial kit):

    • Human recombinant COX-2 enzyme

    • Assay buffer

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe

    • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Procedure (General Outline):

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

    • Add the diluted test compounds or vehicle control to the wells and pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship of thiazole acetic acid esters reveals important insights for the design of novel anti-inflammatory agents. The 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid scaffold is a promising starting point for further optimization. While the free carboxylic acid appears to be generally more potent, the ester derivatives offer a valuable avenue for prodrug strategies to improve pharmacokinetic properties.

Future research in this area could focus on:

  • Exploring a wider range of ester groups: Investigating the effect of larger, more complex, or functionally diverse ester moieties on activity and selectivity.

  • Systematic modification of other positions on the thiazole ring: Exploring the impact of substituents at the C4 position.

  • In-depth mechanistic studies: Elucidating the precise binding modes of these compounds with COX-1 and COX-2 through molecular docking and co-crystallization studies.

  • Pharmacokinetic and toxicity profiling: Evaluating the drug-like properties of the most potent compounds to identify candidates for further preclinical development.

By applying the principles of medicinal chemistry and utilizing the protocols outlined in this guide, researchers can continue to advance the development of novel thiazole-based therapeutics with improved efficacy and safety profiles.

References

  • Attimarad, M., & Bagavant, G. (1999). Synthesis and Anti-Inflammatory and Analgesic Activities of 2-Arylamino 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters. Indian Journal of Pharmaceutical Sciences, 61(3), 152-155.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. Retrieved from [Link]

  • Carrageenan-induced paw edema assay. (2018). Bio-protocol. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed procedural guide for the safe handling and proper disposal of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Identification and Risk Profile

Thiazole and its derivatives are often associated with a range of health and environmental hazards.[3] Based on data from similar compounds, Methyl (4-phenyl-1,3-thiazol-2-yl)acetate should be handled as a substance with the potential for the following hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[4][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5][6]

  • Environmental Hazards: Assumed to be harmful or toxic to aquatic life, with potentially long-lasting effects.[3][7]

These assumptions are based on the hazard profiles of related phenylthiazole structures. For example, 2-Mercapto-4-phenylthiazole is classified as a skin, eye, and respiratory irritant[6], and other complex thiazoles are noted as being very toxic to aquatic life.[7]

Table 1: Inferred Hazard Profile for Methyl (4-phenyl-1,3-thiazol-2-yl)acetate
Hazard CategoryInferred Classification & RationalePrecautionary Recommendations
Physical Hazards Flammable Liquid (Assumed) . Thiazole itself is flammable, and many organic esters are combustible.Keep away from heat, sparks, open flames, and hot surfaces.[3][8]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation) . Harmful if swallowed.[4] Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[5]Do not eat, drink, or smoke when using. Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection.[8][9]
Environmental Hazards Harmful to Aquatic Life . Thiazole-based pesticides are known to impact ecosystems.[10] Must not be allowed to enter drains or waterways.[3]Avoid release to the environment. Collect spillage.[7]

Personal Protective Equipment (PPE) and Safe Handling

The foundation of safe disposal is preventing exposure. Before handling the compound or its waste, ensure the following PPE is worn and engineering controls are in place.

  • Engineering Controls: Always handle Methyl (4-phenyl-1,3-thiazol-2-yl)acetate and its waste within a certified chemical fume hood to prevent inhalation of vapors.[8] Ensure an eyewash station and safety shower are readily accessible.[9]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield may be required for splash hazards.

  • Skin Protection: Wear nitrile or neoprene gloves. Given the lack of specific permeation data, it is advisable to double-glove if handling significant quantities or for prolonged periods. Wear a chemically resistant lab coat.[6]

  • Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required. If a fume hood is not available or in the event of a large spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.[9]

Step-by-Step Disposal Protocol

Disposing of chemical waste is a regulated process. Never discard Methyl (4-phenyl-1,3-thiazol-2-yl)acetate down the drain or in the regular trash.[3] The following workflow ensures compliance and safety.

Step 1: Waste Segregation and Collection

The principle of proper disposal begins with meticulous segregation at the point of generation. This prevents dangerous chemical reactions in the waste container and simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) office or licensed contractor.

  • Solid Waste: Collect all contaminated solid materials—including pipette tips, weigh boats, gloves, and absorbent pads—in a dedicated, robust, and sealable hazardous waste container.[11] This container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: Collect all solutions containing Methyl (4-phenyl-1,3-thiazol-2-yl)acetate in a separate, clearly labeled hazardous waste container for liquids.[11]

    • Causality: Do not mix this waste stream with other incompatible materials, such as strong acids, bases, or oxidizing agents, which could cause exothermic reactions, gas evolution, or degradation of the container.

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical compliance and safety step. It communicates the container's contents and associated hazards to everyone in the laboratory and to the waste disposal personnel.

  • The container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste Methyl (4-phenyl-1,3-thiazol-2-yl)acetate" .

    • An accurate list of all solvents and their approximate concentrations (e.g., "5% in Ethanol").

    • The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).[5]

Step 3: Decontamination of Work Area and Equipment

Decontamination ensures that no residual chemical remains on surfaces or reusable equipment, preventing unintended exposure.

  • Wipe down all surfaces, glassware, and non-disposable equipment that came into contact with the compound.

  • Use a suitable solvent (such as ethanol or isopropanol) to solubilize and remove the compound, followed by a thorough wash with soap and water.

  • Crucially , all materials used for decontamination (e.g., wipes, paper towels) must themselves be disposed of as solid hazardous waste as described in Step 1.[11]

Step 4: Interim Storage and Final Disposal
  • Storage: Securely seal the labeled waste containers and store them in a designated, well-ventilated, and secure waste accumulation area. This area should be away from sources of ignition and incompatible materials.[11]

  • Disposal: Arrange for the pickup and final disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[11] They are equipped to handle the chemical according to all federal, state, and local regulations.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is key to mitigating risks.

  • Minor Spill (inside a fume hood):

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[3] Do not use combustible materials like paper towels for the initial absorption.

    • Once absorbed, carefully scoop the material into your solid hazardous waste container.

    • Decontaminate the area as described in Step 3.

  • Major Spill (outside a fume hood):

    • Evacuate and Alert: Immediately alert personnel in the area and evacuate.

    • Control Ignition Sources: If the material is flammable, turn off all nearby ignition sources.[3]

    • Ventilate: Increase ventilation to the area if it is safe to do so.

    • Contact EHS: Notify your institution's EHS office or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate.

G start Disposal of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decon Decontaminate Work Area & Equipment solid_container->decon liquid_container->decon decon_waste Dispose of Decon Materials as Solid Hazardous Waste decon->decon_waste storage Store Sealed Containers in Designated Waste Area decon_waste->storage ehs Arrange Pickup by EHS or Licensed Contractor storage->ehs

Sources

Personal protective equipment for handling Methyl (4-phenyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate (CAS Reference: 93001-82-2 or analog) is a heterocyclic building block commonly used in medicinal chemistry for structure-activity relationship (SAR) studies. While often handled as a stable solid, its thiazole core and ester functionality dictate specific safety protocols to prevent respiratory sensitization and hydrolytic degradation.

Immediate Hazard Profile (GHS Classification via Analogs):

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[3]

  • H302: Harmful if swallowed (Classified under Category 4 Acute Toxicity for many thiazole derivatives).

Risk Profiling & Causality

To handle this compound effectively, you must understand why the safety measures are in place.

  • The Thiazole Ring: This nitrogen-sulfur heterocycle is electron-rich. In powder form, thiazoles are prone to electrostatic charging . This makes them "fly" during weighing, increasing the risk of inhalation and bench contamination.

  • The Ester Moiety: The methyl acetate side chain is susceptible to hydrolysis. While not immediately dangerous, exposure to moisture degrades the compound into its corresponding acid (Acetic acid + Thiazole acid), potentially altering the pH of waste streams and irritating mucous membranes.

  • Physical State: Typically a white to off-white crystalline solid. It is not volatile, but dust generation is the primary exposure vector.

The PPE Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on your specific operational scale.

Component Standard Operation (Weighing < 1g) Scale-Up / Synthesis (> 1g or Solution) Technical Rationale
Gloves Nitrile (Double Gloved) (Inner: 4 mil, Outer: 5 mil)High-Grade Nitrile or Laminate (e.g., Ansel TouchNTuff®)Thiazoles can permeate thin latex. Nitrile offers superior resistance to the organic solvents (DMSO, DCM) used to dissolve this ester.
Eye Protection Safety Glasses (Side shields required)Chemical Goggles Fine powders drift around glasses. Goggles seal the eyes against airborne dust and solvent splashes.
Respiratory Fume Hood (Sash at 18 inches)N95 / P100 Respirator (If outside hood)The H335 hazard (respiratory irritation) is the primary long-term risk. Engineering controls (hood) are superior to PPE.
Body Lab Coat (Cotton/Poly) Tyvek® Sleeves or Apron Synthetic esters can stain and degrade cotton over time; Tyvek provides an impermeable barrier during scale-up.
Operational Protocols
Protocol A: The "Static-Free" Weighing Method

Context: Thiazole powders are often static-prone. Standard weighing leads to drift and balance contamination.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • Gowning: Don double nitrile gloves. Ensure the outer pair covers the lab coat cuff (taped if handling >10g).

  • Transfer: Use a glass or antistatic plastic spatula . Avoid metal spatulas if the compound is being used for metal-catalyzed cross-coupling (e.g., Suzuki/Heck), as trace metal abrasion can poison downstream catalysts.

  • Containment: Weigh directly into a tared vial. Do not use weighing boats for amounts <50mg; the static loss will be significant.

  • Closure: Cap the vial inside the hood before moving it to the bench.

Protocol B: Solubilization & Reaction Setup

Context: This compound is typically dissolved in DMSO, Methanol, or DCM.

  • Solvent Choice:

    • DMSO/DMF: Excellent solubility but high skin permeability. If the thiazole is dissolved in DMSO, it will penetrate nitrile gloves in <5 minutes. Change gloves immediately upon any splash.

    • Methanol/DCM: Good solubility. Standard nitrile is resistant for incidental contact.

  • Addition: Add solvent to the solid, not solid to solvent, to prevent "puffing" of the powder.

Visualized Workflows
Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate protection based on physical state and solvent interaction.

PPE_Selection Start Start: Handling Methyl (4-phenyl-1,3-thiazol-2-yl)acetate State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid In Solution (DMSO/DCM) State->Liquid Qty Quantity? Solid->Qty SolventType Solvent Type? Liquid->SolventType Small < 1 gram Qty->Small Large > 1 gram Qty->Large Level1 LEVEL 1 PPE: Std. Nitrile Gloves Safety Glasses Fume Hood Small->Level1 Level2 LEVEL 2 PPE: Double Nitrile Tyvek Sleeves Antistatic Gun Large->Level2 Volatile Volatile (DCM/MeOH) SolventType->Volatile Penetrating Penetrating (DMSO/DMF) SolventType->Penetrating Volatile->Level1 Level3 LEVEL 3 PPE: Laminate/Silver Shield Gloves Chemical Goggles Face Shield Penetrating->Level3

Figure 2: Emergency Spill Response

Caption: Immediate actions for solid vs. liquid spills to minimize exposure.

Spill_Response Event Spill Detected Type Type? Event->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Solution Spill Type->LiquidSpill Action1 1. Dampen with wet paper towel (Prevents dust) SolidSpill->Action1 Action3 1. Cover with Absorbent Pads LiquidSpill->Action3 Action2 2. Wipe inward (Circle) Action1->Action2 Disposal Dispose as Solid Hazardous Waste (Tag: Thiazole/Irritant) Action2->Disposal Action4 2. Double Bag Waste Action3->Action4 Action4->Disposal

Waste Disposal & Decontamination

Disposal Classification:

  • Primary Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Tagging: Clearly label as "Thiazole Ester – Potential Irritant."

  • Aqueous Waste: Do not pour down the drain. The ester can hydrolyze, and the resulting thiazole derivatives can be toxic to aquatic life (often H411/H412).

Decontamination:

  • Glassware: Rinse with Acetone or Ethanol before washing with soap and water. Thiazoles are organic-soluble and will not come off with water alone.

  • Benchtop: Wipe down with 70% Ethanol or Isopropanol.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224058, Methyl 2-(4-phenylthiazol-2-yl)acetate. PubChem.[4][5] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Thiazole Derivatives Hazard Classification. ECHA. [Link]

Sources

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